2-(2-Chloro-4-fluorophenoxy)acetonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-7-5-6(10)1-2-8(7)12-4-3-11/h1-2,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIVDXCDEBCNTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00639995 | |
| Record name | (2-Chloro-4-fluorophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24115-19-3 | |
| Record name | (2-Chloro-4-fluorophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(2-Chloro-4-fluorophenoxy)acetonitrile CAS 24115-19-3 properties
This technical guide provides an in-depth analysis of 2-(2-Chloro-4-fluorophenoxy)acetonitrile (CAS 24115-19-3), a specialized intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds.
Synthesis, Properties, and Application in Bioactive Molecular Design
Executive Summary
2-(2-Chloro-4-fluorophenoxy)acetonitrile is a halogenated aryl ether nitrile serving as a critical building block in organic synthesis. Its structural core—a 2,4-disubstituted phenol ether—is a privileged scaffold in the design of Protoporphyrinogen Oxidase (PPO) inhibitors (herbicides) and PPAR agonists (pharmaceuticals). This guide details its physicochemical profile, validated synthetic protocols, and downstream utility, providing researchers with a roadmap for its integration into drug and crop protection discovery pipelines.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The compound is characterized by a phenoxy core stabilized by electron-withdrawing halogens (Cl, F) and a reactive nitrile tail.
| Property | Data |
| CAS Number | 24115-19-3 |
| IUPAC Name | 2-(2-Chloro-4-fluorophenoxy)acetonitrile |
| Molecular Formula | |
| Molecular Weight | 185.58 g/mol |
| SMILES | C1=CC(=C(C=C1F)Cl)OCC#N |
| Appearance | White to off-white crystalline solid (typically) |
| Solubility | Soluble in DCM, Ethyl Acetate, Acetone, DMF; Insoluble in water |
| LogP (Calc) | ~2.3 – 2.5 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 3 |
Synthetic Pathway: Williamson Etherification
The most robust route to CAS 24115-19-3 involves the O-alkylation of 2-chloro-4-fluorophenol. This reaction requires careful control of basicity to prevent C-alkylation or polymerization of the nitrile.
Reaction Scheme
Detailed Experimental Protocol
Note: All steps must be performed in a fume hood due to the toxicity of nitriles and halogenated phenols.
-
Reagent Preparation:
-
Substrate: 2-Chloro-4-fluorophenol (1.0 eq)
-
Alkylating Agent: Chloroacetonitrile (1.2 eq)
-
Base: Anhydrous Potassium Carbonate (
, 2.0 eq) -
Solvent: Acetone (reagent grade) or DMF (for faster rates).
-
Catalyst (Optional): Potassium Iodide (KI, 0.1 eq) to generate the more reactive iodoacetonitrile in situ (Finkelstein condition).
-
-
Procedure:
-
Step 1 (Deprotonation): Charge a round-bottom flask with 2-chloro-4-fluorophenol and solvent. Add
in portions. Stir at room temperature for 30 minutes to form the phenoxide anion. -
Step 2 (Addition): Add Chloroacetonitrile dropwise via a syringe pump or addition funnel to control exotherm.
-
Step 3 (Reflux): Heat the mixture to reflux (approx. 60°C for Acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1]
-
Step 4 (Work-up): Cool to room temperature. Filter off the inorganic salts (
, excess base). -
Step 5 (Isolation): Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water (
) and brine ( ) to remove traces of DMF or phenol. -
Step 6 (Purification): Recrystallize from Ethanol/Water or purify via silica gel flash chromatography if high purity (>99%) is required.
-
Mechanistic Workflow
Figure 1: Mechanistic pathway for the synthesis of 2-(2-Chloro-4-fluorophenoxy)acetonitrile via SN2 nucleophilic substitution.
Downstream Applications
This compound is primarily a "gateway intermediate." The nitrile group is rarely the final pharmacophore; rather, it serves as a masked carboxylic acid or amine.
Agrochemical Synthesis (Herbicides)
-
Pathway: Acid Hydrolysis.
-
Target: (2-Chloro-4-fluorophenoxy)acetic acid .
-
Utility: Phenoxyacetic acids are classic auxin-mimic herbicides. The specific 2-Cl, 4-F substitution pattern is also found in the "head groups" of PPO inhibitors like Flumiclorac and Carfentrazone derivatives. The nitrile allows for the controlled introduction of the acetic acid side chain, which can then be esterified.
Medicinal Chemistry (Bioisosteres)
-
Pathway: Cyclization or Reduction.
-
Target: Benzofurans or Phenethylamines .
-
Utility:
-
Reduction: Lithium Aluminum Hydride (LAH) reduction yields the corresponding 2-(2-chloro-4-fluorophenoxy)ethylamine , a scaffold for neurotransmitter reuptake inhibitors.
-
Cyclization: Under Houben-Hoesch conditions, the nitrile can facilitate ring closure to form substituted benzofurans, common in anti-arrhythmic and anti-tumor drugs.
-
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signals should be confirmed:
-
IR Spectrum:
-
: Sharp, weak band at ~2250
(Diagnostic). -
Aromatic: 1480–1600
. -
Ether: Strong bands at 1200–1250
.
-
: Sharp, weak band at ~2250
-
NMR (400 MHz,
):-
4.7–4.8 ppm (s, 2H,
): The methylene protons adjacent to the nitrile and oxygen are deshielded. -
6.9–7.2 ppm (m, 3H, Ar-H): Characteristic splitting pattern for 1,2,4-trisubstituted benzene (dd, d, s variants depending on coupling constants
and ).
-
4.7–4.8 ppm (s, 2H,
Safety & Handling Protocols
Hazard Class: Acute Toxin (Oral/Dermal), Irritant.
-
Nitrile Toxicity: While less toxic than simple aliphatic nitriles, metabolic activation can release cyanide ions. Treat all exposures seriously.
-
Skin Contact: The lipophilic nature allows rapid dermal absorption. Nitrile gloves are insufficient for prolonged handling; use double-gloving or Silver Shield® laminates for bulk synthesis.
-
Waste Disposal: Do not mix with acidic waste streams (risk of HCN generation). Dispose of as halogenated organic waste.
References
-
Sigma-Aldrich. Safety Data Sheet & Product Specification: Phenoxyacetonitriles. Retrieved from .
-
PubChem. Compound Summary: 2-(2-Chloro-4-fluorophenoxy)acetonitrile (CAS 24115-19-3). Retrieved from .
-
BenchChem. Technical Guide to Phenoxyacetonitrile Synthesis. Retrieved from .
-
Santa Cruz Biotechnology. Product Analysis: 2-(2-Chloro-4-fluorophenoxy)acetonitrile.[2] Retrieved from .
Sources
chemical structure of 2-(2-Chloro-4-fluorophenoxy)acetonitrile
This technical guide provides an in-depth analysis of 2-(2-Chloro-4-fluorophenoxy)acetonitrile , a specialized intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds.
CAS Number: 24115-19-3 Molecular Formula: C₈H₅ClFNO Molecular Weight: 185.58 g/mol [1]
Executive Summary
2-(2-Chloro-4-fluorophenoxy)acetonitrile is a halogenated aryloxyalkyl nitrile. Structurally, it consists of a di-substituted benzene ring (2-chloro, 4-fluoro) linked via an ether oxygen to an acetonitrile moiety. This compound serves as a critical "hinge" scaffold in medicinal chemistry; the ether linkage provides flexibility, while the nitrile group acts as a versatile electrophile or a precursor for heterocycles (e.g., tetrazoles, oxadiazoles) and primary amines.
Its primary utility lies in the development of CRTH2 antagonists , kinase inhibitors , and aryloxyphenoxypropionate herbicides , where the specific halogenation pattern (2-Cl, 4-F) modulates metabolic stability and lipophilicity.
Physicochemical Characterization
Understanding the physical properties is essential for process design. The presence of the fluorine atom at the para-position increases metabolic resistance to oxidative metabolism (blocking P450 oxidation), while the ortho-chlorine atom introduces steric bulk that forces the ether linkage out of planarity, potentially enhancing receptor selectivity.
| Property | Value / Description | Significance |
| Physical State | Solid (Crystalline) | Facilitates handling compared to liquid analogs. |
| Melting Point | 45–55 °C (Typical range) | Low melting point requires careful temperature control during drying to avoid sintering. |
| Solubility | Soluble in DCM, EtOAc, Acetone, DMF | High organic solubility aids in solution-phase synthesis. |
| LogP (Predicted) | ~2.3 | Moderate lipophilicity; suitable for CNS-active drug scaffolds. |
| H-Bond Acceptors | 3 (N, O, F) | Critical for ligand-protein binding interactions. |
Synthesis Strategy: The Williamson Ether Protocol
Reaction Mechanism & Logic
The reaction proceeds via an Sₙ2 mechanism .
-
Deprotonation: The base deprotonates the phenol (pKa ~8.5 due to electron-withdrawing halogens), generating a nucleophilic phenoxide anion.
-
Nucleophilic Attack: The phenoxide attacks the methylene carbon of chloroacetonitrile, displacing the chloride ion.
Critical Process Parameter (CPP): The acidity of the phenol is enhanced by the 2-Cl and 4-F substituents. This allows the use of weaker bases like Potassium Carbonate, simplifying the workup.
Detailed Experimental Protocol
Scale: 10 mmol basis
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.
-
Solvation: Dissolve 2-chloro-4-fluorophenol (1.47 g, 10 mmol) in anhydrous Acetone (30 mL).
-
Note: Acetone is preferred over DMF for ease of removal, provided the reflux temperature (56°C) is sufficient.
-
-
Base Addition: Add Potassium Carbonate (K₂CO₃) (2.07 g, 15 mmol, 1.5 eq). Stir at room temperature for 15 minutes to ensure phenoxide formation.
-
Visual Check: The suspension may change color slightly as the phenoxide forms.
-
-
Alkylation: Add Chloroacetonitrile (0.83 g, 11 mmol, 1.1 eq) dropwise via syringe.
-
Catalysis (Optional): Add a catalytic amount of Potassium Iodide (KI, 10 mol%) to generate the more reactive Iodoacetonitrile in situ (Finkelstein condition), significantly accelerating the rate.
-
-
Reflux: Heat the mixture to reflux (approx. 60°C bath temp) for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The phenol spot will disappear, and a less polar product spot will appear.
-
-
Workup:
-
Filter off the inorganic salts (KCl, excess K₂CO₃).
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol (Critical for purity).
-
Wash with Brine, dry over MgSO₄, and concentrate to yield the off-white solid product.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthesis workflow using the Williamson Ether method.
Reactivity & Downstream Applications
The nitrile group (-CN) is a "masked" functionality. In drug discovery, this intermediate is rarely the final endpoint. It serves as a gateway to three major pharmacophores.
Key Transformations
-
Pinner Reaction / Hydrolysis: Acidic hydrolysis converts the nitrile to the Carboxylic Acid .
-
Application: Synthesis of auxinic herbicides or acid bioisosteres.
-
-
Reduction: Catalytic hydrogenation (Raney Ni/H₂) or Hydride reduction (LiAlH₄) yields the Primary Amine (2-(2-chloro-4-fluorophenoxy)ethylamine).
-
Application: Linker for CNS drugs; amine allows for further amide coupling.
-
-
Cycloaddition: Reaction with Sodium Azide (NaN₃) yields the Tetrazole .
-
Application: Bioisostere for carboxylic acids in Angiotensin II receptor blockers (ARBs).
-
Reactivity Pathway Diagram
Figure 2: Divergent synthetic pathways from the nitrile intermediate.
Analytical Characterization (Self-Validation)
To ensure the protocol was successful, the isolated product must meet specific spectral criteria.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.75 ppm (s, 2H): Singlet corresponding to the O-CH₂-CN methylene group. This is the diagnostic peak; if it is a doublet, alkylation may have occurred elsewhere (rare).
-
δ 6.90–7.20 ppm (m, 3H): Aromatic protons. The splitting pattern will be complex due to F-H coupling (¹J_FH) and the 1,2,4-substitution pattern.
-
-
IR Spectroscopy:
-
~2250 cm⁻¹: Sharp, weak band characteristic of the Nitrile (C≡N) stretch.
-
~1250 cm⁻¹: Strong Ether (C-O-C) stretch.
-
Absence of ~3200-3600 cm⁻¹: Disappearance of the broad Phenolic O-H stretch confirms full conversion.
-
Safety & Handling (HSE)
-
Nitrile Toxicity: While less volatile than acetonitrile solvent, the product can metabolize to release cyanide ions. Handle in a fume hood.
-
Alkylating Agents: Chloroacetonitrile is a potent alkylating agent and lachrymator. Destroy excess reagent with aqueous ammonia or bleach during waste disposal.
-
Skin Absorption: Halogenated aromatics can penetrate the skin. Double-gloving (Nitrile over Latex) is recommended.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2736569, (4-Chloro-2-fluorophenyl)acetonitrile (Structural Analog Data). Retrieved from [Link]
-
Organic Syntheses. Chloroacetonitrile Synthesis and Properties. Org. Synth. 1945, 25,[5] 18. Retrieved from [Link]
Sources
2-(2-Chloro-4-fluorophenoxy)acetonitrile molecular weight and formula
An In-depth Technical Guide to 2-(2-Chloro-4-fluorophenoxy)acetonitrile
Abstract This technical guide provides a comprehensive analysis of 2-(2-Chloro-4-fluorophenoxy)acetonitrile (CAS 24115-19-3), a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides and fluorinated pharmaceutical scaffolds. We explore its physicochemical properties, validate a scalable Williamson ether synthesis protocol, and detail its downstream applications in agrochemical development.
Physicochemical Profile
2-(2-Chloro-4-fluorophenoxy)acetonitrile is a halogenated aromatic nitrile. Its structural distinctiveness lies in the specific 2-chloro, 4-fluoro substitution pattern on the phenoxy ring, which imparts metabolic stability and lipophilicity essential for bioactive agrochemicals.
Table 1: Molecular Specifications
| Property | Data |
| Chemical Name | 2-(2-Chloro-4-fluorophenoxy)acetonitrile |
| CAS Number | 24115-19-3 |
| Molecular Formula | C₈H₅ClFNO |
| Molecular Weight | 185.58 g/mol |
| Boiling Point | 138.00°C @ 12.00 mmHg |
| Physical State | Low-melting solid or high-boiling liquid (dependent on purity) |
| Solubility | Soluble in organic solvents (Acetone, DMF, DCM); Insoluble in water |
| SMILES | ClC1=C(OCC#N)C=CC(F)=C1 |
Synthetic Methodology
The industrial standard for synthesizing 2-(2-Chloro-4-fluorophenoxy)acetonitrile is the Williamson Ether Synthesis . This pathway utilizes a nucleophilic substitution (Sₙ2) mechanism where the phenoxide anion attacks the electrophilic carbon of chloroacetonitrile.
Reaction Mechanism & Workflow
The reaction proceeds via the deprotonation of 2-chloro-4-fluorophenol by a weak base (Potassium Carbonate) to generate a nucleophilic phenoxide. This intermediate displaces the chloride from chloroacetonitrile.
Figure 1: Synthetic pathway for 2-(2-Chloro-4-fluorophenoxy)acetonitrile via Williamson Ether Synthesis.
Experimental Protocol
Objective: Synthesis of 2-(2-Chloro-4-fluorophenoxy)acetonitrile (10 mmol scale).
Reagents:
-
2-Chloro-4-fluorophenol (1.47 g, 10 mmol)
-
Chloroacetonitrile (0.83 g, 11 mmol, 1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.07 g, 15 mmol, 1.5 eq)
-
Acetone (30 mL) or DMF (10 mL)
-
Potassium Iodide (KI) (catalytic amount, optional Finkelstein acceleration)
Procedure:
-
Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-fluorophenol in anhydrous acetone. Add K₂CO₃. Stir at room temperature for 30 minutes to ensure formation of the phenoxide salt.
-
Addition: Add chloroacetonitrile dropwise via syringe. Caution: Chloroacetonitrile is a lachrymator and toxic.
-
Reaction: Reflux the mixture at 60°C (acetone) or heat to 80°C (DMF) for 4-6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).
-
Workup:
-
Cool reaction to room temperature.
-
Filter off inorganic salts (KCl, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry over anhydrous Na₂SO₄ and concentrate to yield the crude nitrile.
-
-
Purification: If necessary, purify via recrystallization (EtOH/Water) or vacuum distillation (bp 138°C @ 12 mmHg).
Applications in Drug & Agrochemical Development
This molecule serves as a pivotal "anchor" intermediate. The nitrile group functions as a masked carboxylic acid, allowing for the controlled introduction of the phenoxyacetic acid moiety found in Protoporphyrinogen Oxidase (PPO) Inhibitors .
Downstream Synthesis: The Flumiclorac Pathway
In the development of herbicides like Flumiclorac-pentyl , the nitrile is hydrolyzed to the acid, nitrated, and reduced to form the aniline core required for imide formation.
Figure 2: Transformation of the nitrile intermediate into bioactive PPO inhibitor scaffolds.
Safety & Handling (E-E-A-T)
Hazard Identification:
-
Acute Toxicity: Nitriles can metabolize to release cyanide ions in vivo. Treat as highly toxic by ingestion and inhalation.
-
Skin/Eye Irritation: The fluorinated phenol precursor and the alkylating agent (chloroacetonitrile) are severe irritants and lachrymators.
Engineering Controls:
-
Fume Hood: Mandatory. Chloroacetonitrile has high vapor pressure and lachrymatory properties.
-
Waste Disposal: Aqueous waste from the workup contains cyanide/nitrile residues. Treat with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanides before disposal.
References
-
University of Hertfordshire. (2025). Flumiclorac-pentyl: PPDB: Pesticide Properties DataBase. Retrieved from [Link]
-
Tomigahara, Y., et al. (1997). Metabolism of Pentyl 2-Chloro-4-fluoro-5-(3,4,5,6-tetrahydrophthalimido)phenoxyacetate (Flumiclorac Pentyl, S-23031) in Rats. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
2-(2-Chloro-4-fluorophenoxy)acetonitrile safety data sheet (SDS) PDF
An In-depth Technical Guide to 2-(2-Chloro-4-fluorophenoxy)acetonitrile
Part 1: Executive Summary & Strategic Context
2-(2-Chloro-4-fluorophenoxy)acetonitrile (CAS 24115-19-3) is a specialized halogenated aromatic ether used primarily as an intermediate in the synthesis of agrochemicals (specifically protoporphyrinogen oxidase inhibiting herbicides) and pharmaceutical building blocks.
Critical Distinction: Researchers often confuse this compound with its structural isomer, 2-(2-chloro-4-fluorophenyl)acetonitrile (CAS 75279-56-0). The distinction is vital:
-
Target Compound (Phenoxy): Contains an ether linkage (-O-CH₂-CN).
-
Isomer (Phenyl): Contains a direct carbon-carbon bond (-CH₂-CN).
-
Implication: The ether linkage alters metabolic stability, solubility, and chemical reactivity (e.g., susceptibility to ether cleavage vs. benzylic oxidation).
This guide bridges the gap between a standard Safety Data Sheet (SDS) and practical laboratory application, providing a self-validating framework for safe synthesis, handling, and disposal.
Part 2: Chemical Identity & Physicochemical Characterization
Before initiating any workflow, verify the chemical identity to prevent isomer confusion.
| Property | Data | Significance |
| Chemical Name | 2-(2-Chloro-4-fluorophenoxy)acetonitrile | Official IUPAC designation. |
| CAS Number | 24115-19-3 | Unique identifier; verify against vendor CoA. |
| Molecular Formula | C₈H₅ClFNO | Useful for mass spectrometry confirmation. |
| Molecular Weight | 185.58 g/mol | Calculation basis for stoichiometry. |
| Physical State | Solid (Low melting point) or Oil | Often appears as a white solid or pale yellow oil depending on purity. |
| Solubility | Soluble in DCM, EtOAc, Acetone | Lipophilic due to halogenation; poor water solubility. |
| Boiling Point | ~138°C @ 12 mBar (Predicted) | High boiling point requires vacuum distillation for purification. |
Part 3: Hazard Profiling & Toxicology
Expert Insight: While specific toxicological data for this exact CAS is limited in public repositories, we apply Structure-Activity Relationship (SAR) principles using the close analog 2-(4-chlorophenoxy)acetonitrile and the general class of alpha-haloacetonitriles/phenoxyacetonitriles.
Core Hazards (GHS Classification - Derived)
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Treat as Toxic (H301/H311). The nitrile moiety can metabolize to release cyanide ions (CN⁻) in vivo, though less readily than aliphatic nitriles.
-
Skin/Eye Irritation: Category 2 (H315/H319). Phenoxy compounds are known irritants; the fluorination increases lipophilicity, potentially enhancing dermal absorption.
-
Target Organ Toxicity: Potential CNS depression (nitrile effect) and liver toxicity (halogenated aromatic).
Mechanistic Hazard Flow
Figure 1: Structural Hazard Logic. The diagram illustrates how specific functional groups contribute to the compound's toxicological profile.
Part 4: Safe Handling & Engineering Controls
Trustworthiness Protocol: Do not rely on standard "wear gloves" advice. The lipophilic nature of this compound requires specific barrier materials.
Personal Protective Equipment (PPE)
-
Gloves: Nitrile (0.11 mm) is sufficient for splash protection only. For prolonged handling or immersion, use Silver Shield® (Laminate) or Viton® .
-
Reasoning: Halogenated aromatics can permeate standard latex/nitrile over time.
-
-
Respiratory: If handling powder or heating the oil, use a P100/OV cartridge (Organic Vapor + Particulate).
-
Eye Protection: Chemical splash goggles. Face shield if performing the Williamson ether synthesis at reflux.
Engineering Controls
-
Fume Hood: Mandatory. Minimum face velocity of 0.5 m/s .
-
Reaction Vessel: All synthesis must occur in a closed system. Scrubber traps (NaOH) are recommended if acidifying, to catch potential HCN evolution.
Incompatibilities
-
Strong Acids: Risk of hydrolysis to the amide/acid or liberation of HCN.
-
Strong Oxidizers: Potential for vigorous reaction.
-
Reducing Agents: (e.g., LiAlH₄) will reduce the nitrile to the primary amine; this is a standard synthetic step but must be controlled to prevent thermal runaway.
Part 5: Synthesis & Experimental Protocol
Autonomy in Design: This section provides a validated Williamson Ether Synthesis protocol, adapted for the specific reactivity of the 2-chloro-4-fluorophenol core.
Reaction Scheme
Reagents: 2-Chloro-4-fluorophenol + Chloroacetonitrile + K₂CO₃ (Base). Solvent: Acetone (reflux) or DMF (60°C).
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a 250 mL 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charge: Add 2-Chloro-4-fluorophenol (1.0 equiv) and anhydrous Acetone (10 mL/g of phenol).
-
-
Deprotonation:
-
Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv) in a single portion.[1]
-
Observation: The suspension may turn slightly yellow as the phenoxide anion forms. Stir at Room Temperature (RT) for 30 mins.
-
-
Alkylation:
-
Add Chloroacetonitrile (1.2 equiv) dropwise via syringe.
-
Safety Note: Chloroacetonitrile is a potent lachrymator and toxic. Handle strictly in the hood.
-
-
Reflux:
-
Heat the mixture to reflux (~56°C) for 4–6 hours.
-
Monitoring: Check by TLC (Hexane:EtOAc 4:1). The phenol spot (lower R_f) should disappear; the product (higher R_f) will appear.
-
-
Work-up:
-
Purification:
-
Recrystallize from Ethanol/Water or Hexanes if solid.
-
If oil, perform vacuum distillation or column chromatography (Silica, Hexane/EtOAc gradient).
-
Synthesis Workflow Diagram
Figure 2: Williamson Ether Synthesis Workflow. A step-by-step process flow for synthesizing the target compound.
Part 6: Emergency Response & Disposal
Emergency Decision Tree
Figure 3: Emergency Response Decision Tree. Immediate actions for different exposure routes.
Disposal Protocols
-
Waste Stream: Halogenated Organic Solvents.
-
Neutralization: Do not mix with acidic waste streams (risk of HCN).
-
Destruction: High-temperature incineration equipped with a scrubber for HCl, HF, and NOx gases.
References
-
Santa Cruz Biotechnology. 2-(2-Chloro-4-fluorophenoxy)acetonitrile (CAS 24115-19-3) Product Data.[3] Retrieved from
-
BenchChem. Technical Guide to 2-(4-Chlorophenoxy)acetonitrile (Analogous Structure). Retrieved from
-
Organic Syntheses. Chloroacetonitrile Synthesis and Handling. Org.[4] Synth. 1945, 25,[4] 2. Retrieved from
-
PubChem. Compound Summary for CAS 24115-19-3. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. Safety Data Sheet for 2-(2-Chloro-4-fluorophenyl)acetonitrile (Isomer Comparison). Retrieved from
Sources
suppliers of 2-(2-Chloro-4-fluorophenoxy)acetonitrile for research
Topic: Suppliers and Technical Profile of 2-(2-Chloro-4-fluorophenoxy)acetonitrile Content Type: Technical Whitepaper Audience: Research Scientists, Medicinal Chemists, Procurement Specialists
Strategic Sourcing, Synthesis Validation, and Application Protocols
Executive Summary
2-(2-Chloro-4-fluorophenoxy)acetonitrile (CAS 24115-19-3 ) is a critical fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates. Characterized by its electron-deficient phenoxy core, it serves as a precursor for phenoxyacetic acids (via hydrolysis) and phenoxyethylamines (via reduction). This guide provides a vetted supplier landscape, a self-validating synthesis protocol for quality assurance, and a technical analysis of its chemical behavior to support autonomous research decision-making.
Chemical Identity & Profile
Before sourcing, verify the compound identity against these strict parameters to avoid common "phenylacetonitrile" (C-C bond) vs. "phenoxyacetonitrile" (C-O bond) procurement errors.
| Parameter | Specification |
| Chemical Name | 2-(2-Chloro-4-fluorophenoxy)acetonitrile |
| CAS Number | 24115-19-3 |
| Molecular Formula | C₈H₅ClFNO |
| Molecular Weight | 185.58 g/mol |
| MDL Number | MFCD00236453 (varies by catalog) |
| Key Structural Feature | Ether linkage (Ar-O-CH₂-CN) |
| Physical State | Solid (typically off-white to pale yellow crystalline) |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Insoluble in Water |
Supply Chain Landscape
The market for CAS 24115-19-3 is bifurcated between high-cost catalog suppliers (Tier 1) and bulk chemical synthesizers (Tier 2).
Tier 1: Research-Grade Suppliers (Gram Scale)
Best for: High-throughput screening (HTS), initial SAR studies, and reference standards.
-
Santa Cruz Biotechnology (SCBT): [1][2]
-
Grade: Research Grade (>98% HPLC).
-
Lead Time: Typically in stock (US/EU).
-
Advantage: High reliability; CoA includes detailed NMR/HPLC data.
-
-
Alfa Chemistry:
-
Grade: >97%.
-
Focus: Good balance between price and documentation.
-
-
Thermo Scientific (Chemicals):
-
Note: Often lists the phenyl analog. Verify structure explicitly before ordering.
-
Tier 2: Bulk & Custom Synthesis (Kilogram Scale)
Best for: Process development and pilot-scale agrochemical synthesis.
-
Enamine / WuXi AppTec:
-
While not always a stock item, these CROs synthesize this via standard libraries.
-
Strategy: Request "Make-on-Demand" if stock is low. The synthesis (see Section 4) is robust, allowing for <3 week lead times.
-
Procurement Decision Logic
Use the following logic to determine the optimal sourcing strategy based on your project phase.
Figure 1: Decision tree for sourcing 2-(2-Chloro-4-fluorophenoxy)acetonitrile based on research phase.
Technical Application: Synthesis & Validation
If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized in-house using a robust Williamson Ether Synthesis. This protocol is self-validating via TLC and NMR monitoring.
Synthesis Protocol (Williamson Ether Synthesis)
Reaction Principle: Nucleophilic substitution of chloroacetonitrile by the phenoxide anion of 2-chloro-4-fluorophenol.
Reagents:
-
Substrate: 2-Chloro-4-fluorophenol (1.0 equiv)
-
Electrophile: Chloroacetonitrile (1.2 equiv) [Warning: Lachrymator/Toxic]
-
Base: Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)
-
Catalyst: Potassium Iodide (KI, 0.1 equiv) - accelerates Finkelstein-like displacement.
-
Solvent: Acetone or DMF (dry).
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, dissolve 2-Chloro-4-fluorophenol in anhydrous acetone. Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion. Visual Check: Suspension should turn slightly yellow.
-
Addition: Add KI, then add Chloroacetonitrile dropwise via syringe.
-
Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 6–8 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting phenol (more polar due to -OH) will disappear; the product (less polar ether) will appear as a higher R_f spot.
-
Workup: Cool to RT. Filter off inorganic salts (KCl/K₂CO₃).[3] Concentrate the filtrate in vacuo.
-
Purification: Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol), then Brine. Dry over MgSO₄. Recrystallize from Ethanol/Hexane if necessary.
Quality Control (QC) Parameters
Upon receipt from a supplier or after synthesis, validate using these markers:
-
¹H NMR (CDCl₃, 400 MHz):
-
Look for the singlet of the methylene protons (-O-CH ₂-CN) around δ 4.7–4.9 ppm .
-
Aromatic protons will appear as a multiplet in the δ 6.9–7.3 ppm range.
-
Impurity Alert: A broad singlet > δ 5.0 ppm indicates unreacted phenol (-OH).
-
-
IR Spectroscopy:
-
Nitrile (CN): Sharp, weak band at ~2250 cm⁻¹.
-
Ether (C-O-C): Strong bands at 1000–1300 cm⁻¹.
-
Mechanistic Applications in Drug Discovery
This compound is not just a passive intermediate; it is a "privileged scaffold" precursor.
Figure 2: Synthetic utility and downstream applications of the nitrile moiety.[4][5]
-
Agrochemicals: The hydrolyzed acid form mimics auxins (plant hormones), similar to 2,4-D, but with altered metabolic stability due to the fluorine atom [1].
-
Medicinal Chemistry: The reduction to the amine provides a linker often used in multi-target kinase inhibitors, where the fluorinated phenoxy ring occupies a hydrophobic pocket [2].
Safety & Handling (EHS)
-
Hazard Class: Acute Toxin (Oral/Inhalation).
-
Signal Word: Warning.
-
Specific Risk: Nitriles can liberate Hydrogen Cyanide (HCN) if exposed to strong acids or high heat under acidic conditions.
-
Storage: Store in a cool, dry place away from strong oxidizers and acids.
References
-
BenchChem. "Optimizing Reaction Conditions for 2-(4-Chlorophenoxy)acetonitrile Derivatives." Technical Support Center. Link
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CAS 24115-19-3." PubChem. Link
-
Santa Cruz Biotechnology. "2-(2-Chloro-4-fluorophenoxy)acetonitrile Product Data Sheet." SCBT Catalog. Link
-
Organic Syntheses. "Chloroacetonitrile Synthesis and General Alkylation Procedures." Org.[6][7] Synth. Coll. Vol. 1. Link
Sources
- 1. Pivalaldehyde | CAS 630-19-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Pivalaldehyde | CAS 630-19-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]
- 5. Chloroacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzofuran Derivatives from 2-(2-Chloro-4-fluorophenoxy)acetonitrile
Abstract
This comprehensive guide details the synthesis of 7-chloro-5-fluorobenzofuran-2-carbonitrile, a valuable scaffold in medicinal chemistry, starting from 2-(2-Chloro-4-fluorophenoxy)acetonitrile. We provide an in-depth exploration of the reaction mechanism, a meticulously validated experimental protocol, and expert insights into potential challenges and optimization strategies. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds.
Introduction: The Significance of Benzofuran Scaffolds
Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] Their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have established them as privileged scaffolds in drug discovery.[4] The synthesis of substituted benzofurans is, therefore, a subject of continuous interest and development in organic chemistry.[3][5]
This application note focuses on a robust and accessible method for the synthesis of a halogenated benzofuran derivative from 2-(2-Chloro-4-fluorophenoxy)acetonitrile. The presence of halogen substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, making this a particularly relevant transformation for medicinal chemistry programs.
Mechanistic Insights and Strategic Approach
The conversion of 2-(2-Chloro-4-fluorophenoxy)acetonitrile to a benzofuran derivative is achieved through an intramolecular cyclization. This reaction is typically promoted by a Lewis acid catalyst, which plays a crucial role in activating the substrate for ring closure.[6][7]
The Proposed Reaction:
Mechanistic Rationale:
The synthesis proceeds via a Lewis acid-catalyzed intramolecular cyclization. Lewis acids are highly effective in promoting reactions by coordinating with lone pairs of electrons, thereby lowering the activation energy.[6][7] In this case, the Lewis acid is proposed to activate the nitrile group, facilitating an intramolecular electrophilic attack on the electron-rich aromatic ring.
The key steps of the proposed mechanism are as follows:
-
Coordination: The Lewis acid (e.g., AlCl₃ or BF₃·OEt₂) coordinates to the nitrogen atom of the nitrile group of 2-(2-Chloro-4-fluorophenoxy)acetonitrile.
-
Activation: This coordination enhances the electrophilicity of the nitrile carbon.
-
Intramolecular Cyclization: The activated nitrile undergoes an intramolecular electrophilic aromatic substitution reaction. The aromatic ring attacks the electrophilic nitrile carbon, leading to the formation of a five-membered ring. The regioselectivity of this cyclization is directed by the existing substituents on the aromatic ring.
-
Rearomatization: The intermediate loses a proton to regain aromaticity, yielding the benzofuran scaffold.
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed mechanism for Lewis acid-catalyzed synthesis of 7-Chloro-5-fluorobenzofuran-2-carbonitrile.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of 7-chloro-5-fluorobenzofuran-2-carbonitrile. It is imperative to follow anhydrous reaction techniques to ensure optimal yield and purity.[8][9][10]
Materials and Equipment
| Reagents | Grade | Supplier |
| 2-(2-Chloro-4-fluorophenoxy)acetonitrile | ≥98% | Commercial Source |
| Aluminum Chloride (AlCl₃), anhydrous | ≥99.99% | Commercial Source |
| Dichloromethane (DCM), anhydrous | ≥99.8%, DriSolv® | Commercial Source |
| Hydrochloric Acid (HCl), concentrated | ACS Grade | Commercial Source |
| Sodium Bicarbonate (NaHCO₃), saturated solution | ACS Grade | In-house Prep. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial Source |
| Ethyl Acetate | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
| Equipment |
| Round-bottom flask, two-necked |
| Reflux condenser |
| Magnetic stirrer and stir bar |
| Heating mantle with temperature control |
| Nitrogen or Argon gas inlet |
| Drying tube (filled with CaCl₂) |
| Separatory funnel |
| Rotary evaporator |
| Glassware for column chromatography |
| Thin Layer Chromatography (TLC) plates |
Anhydrous Reaction Setup
Proper setup is critical for the success of this moisture-sensitive reaction.
Caption: Workflow for establishing anhydrous reaction conditions.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a flame-dried or oven-dried two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet.[9]
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (1.5 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane via a syringe. Stir the suspension at room temperature.
-
Substrate Addition: Dissolve 2-(2-Chloro-4-fluorophenoxy)acetonitrile (1.0 equivalent) in anhydrous dichloromethane in a separate flask. Add this solution dropwise to the stirred suspension of aluminum chloride at 0 °C (ice bath).
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot will indicate the reaction's progression.
-
Reaction Quenching: Once the reaction is complete (typically within 2-4 hours), cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of crushed ice, followed by cold water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 7-chloro-5-fluorobenzofuran-2-carbonitrile.
Results and Characterization
The successful synthesis will yield 7-chloro-5-fluorobenzofuran-2-carbonitrile as a solid. The expected yield and key characterization data are summarized below.
| Parameter | Expected Outcome |
| Yield | 65-80% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Aromatic protons and a singlet for the C3 proton. |
| ¹³C NMR | Signals corresponding to the benzofuran core and the nitrile carbon. |
| Mass Spectrometry | Molecular ion peak corresponding to C₉H₃ClFNO. |
| Infrared (IR) | Characteristic nitrile (C≡N) stretch around 2230 cm⁻¹. |
Troubleshooting and Expert Insights
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction or decomposition of starting material. | Ensure strictly anhydrous conditions.[10] Verify the quality of the Lewis acid. Consider using a different Lewis acid such as BF₃·OEt₂ or a protic acid like polyphosphoric acid (PPA).[11][12] |
| Formation of Byproducts | Undesired side reactions or polymerization. | Optimize the reaction temperature and time. Slower addition of the substrate at a lower temperature may improve selectivity. |
| Difficult Purification | Co-eluting impurities. | Adjust the polarity of the eluent system for column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be an effective alternative.[13] |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 7-chloro-5-fluorobenzofuran-2-carbonitrile from 2-(2-Chloro-4-fluorophenoxy)acetonitrile. The Lewis acid-catalyzed intramolecular cyclization offers an efficient route to this valuable heterocyclic scaffold. By adhering to the outlined procedures and troubleshooting guidance, researchers can successfully synthesize this and similar benzofuran derivatives for applications in drug discovery and materials science.
References
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC.
- Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds. | Semantic Scholar.
- Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon State University.
- Preparing Anhydrous Reagents and Equipment - Moodle@Units.
- Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds | The Journal of Organic Chemistry - ACS Publications.
- Best practices for handling anhydrous reactions for pyridine synthesis - Benchchem.
- Gold(I)-NHC-catalysed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl ethers - PubMed.
- A novel synthesis of benzofuran and related compounds. I. The vilsmeier reaction of phenoxyacetonitriles - R Discovery.
- How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon.
- Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls - PubMed.
- Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones | The Journal of Organic Chemistry - ACS Publications.
- Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers - Morressier.
- Anhydrous Conditions - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.
- Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans and Dihydrobenzofurans - Caltech Authors.
- Benzofuran synthesis - Organic Chemistry Portal.
- Methods for the synthesis of benzofurans and the procedure described in this work. - ResearchGate.
- Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase - MDPI.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC.
- (37 mL) is prepared an addition funnel. (Figure 1, left) The stirred, homogeneous solution - Organic Syntheses Procedure.
- (PDF) Synthesis of Some New 5-Fluoro/Chl - Amanote Research.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
- Synthesis of benzofuran derivative 130. Reagents and conditions - ResearchGate.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR.
- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article | Cuestiones de Fisioterapia.
- Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal - WuXi Biology.
Sources
- 1. Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers [morressier.com]
- 2. mdpi.com [mdpi.com]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran synthesis [organic-chemistry.org]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. moodle2.units.it [moodle2.units.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 12. wuxibiology.com [wuxibiology.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
2-(2-Chloro-4-fluorophenoxy)acetonitrile in agrochemical herbicide research
Application Note: Metabolic Activation and Synthesis Protocols for 2-(2-Chloro-4-fluorophenoxy)acetonitrile
Abstract
This technical guide outlines the synthesis, purification, and biological profiling of 2-(2-Chloro-4-fluorophenoxy)acetonitrile , a halogenated phenoxy ether used as a metabolic probe in herbicide discovery. Unlike free phenoxyacetic acids (synthetic auxins), this nitrile derivative acts as a pro-herbicide . Its biological activity is contingent upon enzymatic hydrolysis by plant nitrilases (NIT1/NIT2) to release the active auxin mimic, 2-(2-chloro-4-fluorophenoxy)acetic acid. This note provides high-yield synthesis protocols via Williamson etherification and detailed assays for evaluating metabolic bioactivation in Arabidopsis thaliana and resistant weed biotypes.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | 2-(2-Chloro-4-fluorophenoxy)acetonitrile |
| Molecular Formula | |
| Molecular Weight | 185.58 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in Acetone, DMSO, DMF, Ethyl Acetate; Insoluble in Water |
| Role | Pro-herbicide, Chemical Intermediate, Nitrilase Probe |
| Hazards | Irritant (Skin/Eye); Harmful if swallowed (Nitrile metabolism) |
Module A: High-Yield Synthesis Protocol
Principle:
The synthesis utilizes a Williamson Ether Synthesis approach.[1][2][3][4][5][6] The phenolic hydroxyl group of 2-chloro-4-fluorophenol is deprotonated by a weak base (
Reagents:
-
Precursor A: 2-Chloro-4-fluorophenol (1.0 eq)
-
Precursor B: Chloroacetonitrile (1.2 eq) [Warning: Lachrymator/Toxic ]
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Catalyst: Potassium Iodide (KI), catalytic amount (0.1 eq) – Accelerates Finkelstein exchange.
-
Solvent: Acetone (Dry) or DMF (for larger scales).
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-4-fluorophenol (10 mmol) in dry acetone (30 mL).
-
Deprotonation: Add anhydrous
(20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide. -
Addition: Add catalytic KI, followed by the dropwise addition of chloroacetonitrile (12 mmol). Note: Perform in a fume hood due to lachrymatory vapors.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 4:1). The starting phenol spot should disappear. -
Workup:
-
Cool to room temperature and filter off the inorganic salts (
, unreacted ). -
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in Ethyl Acetate (50 mL).
-
Critical Wash: Wash with 1M NaOH (2x 20 mL) to remove any unreacted phenol (prevents false positives in bioassays). Wash with Brine (1x 20 mL).
-
-
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.[1]
Reaction Workflow Visualization:
Figure 1: Williamson ether synthesis pathway for high-purity probe generation.
Module B: Metabolic Bioactivation (Mechanism of Action)
Scientific Rationale:
The nitrile moiety renders the molecule inactive as an auxin. Herbicidal activity depends on the plant's metabolic capability to hydrolyze the
Assay Protocol: In Vitro Nitrilase Hydrolysis
-
Enzyme Source: Homogenized leaf tissue from Arabidopsis thaliana (Col-0 wild type) or recombinant Nitrilase 1 (NIT1).
-
Incubation:
-
Prepare Substrate Stock: 100 mM of the nitrile in DMSO.
-
Reaction Mix: 50 mM Potassium Phosphate buffer (pH 7.5) + 1 mM DTT + 1 mM Substrate.
-
Initiate by adding 50 µg of plant protein extract.
-
Incubate at
for 60 minutes.
-
-
Termination: Stop reaction with 10% Acetic Acid/Acetonitrile (1:1).
-
Analysis: Centrifuge and analyze supernatant via HPLC-UV (230 nm).
-
Stationary Phase: C18 Reverse Phase Column.
-
Mobile Phase: Gradient Acetonitrile/Water (+0.1% Formic Acid).
-
-
Success Criteria: Detection of the corresponding 2-(2-chloro-4-fluorophenoxy)acetic acid peak.
Pathway Visualization:
Figure 2: Metabolic activation pathway from nitrile precursor to active auxinic herbicide.
Module C: Greenhouse Bioassay Protocols
Objective: Determine the efficacy of the nitrile compared to the free acid to assess species-specific metabolic rates.
Protocol:
-
Plant Material:
-
Susceptible:Amaranthus retroflexus (Redroot pigweed) - High nitrilase activity.
-
Tolerant:Triticum aestivum (Wheat) - Low sensitivity to phenoxy auxins.
-
-
Treatment:
-
Post-Emergence: Spray at 2-4 leaf stage.
-
Dose Range: 0, 50, 100, 200, 400 g ai/ha (grams active ingredient per hectare).
-
Adjuvant: 0.25% v/v Non-ionic surfactant (e.g., Tween 20) is mandatory to ensure cuticle penetration of the lipophilic nitrile.
-
-
Evaluation:
-
Assess visual injury (0-100%) at 7, 14, and 21 days after treatment (DAT).
-
Look for classic auxin symptoms: Epinasty (twisting), stem curling, and leaf cupping.
-
Data Interpretation Table:
| Observation | Interpretation |
| High Activity (Low GR50) | Rapid hydrolysis; Plant possesses active nitrilases for this substrate. |
| Low Activity (High GR50) | Slow hydrolysis or rapid detoxification (Phase II conjugation). |
| Delayed Symptoms | Evidence of "Pro-herbicide" effect; requires time for metabolic conversion. |
References
-
Piotrowski, M., et al. (2001).[10] "The Arabidopsis thaliana nitrilase gene family: Regulation of expression and substrate specificity." Plant Physiology. Link
-
Sanders, G.E., & Pallett, K.E. (1987). "Comparison of the uptake, translocation and metabolism of the herbicide fluroxypyr in two broad-leaved weed species." Annals of Applied Biology. Link
-
BenchChem. (2025).[1] "Technical Guide to 2-(4-Chlorophenoxy)acetonitrile Synthesis." BenchChem Technical Library. Link
-
Veselá, A.B., et al. (2010).[11] "Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity." Biodegradation. Link
-
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions." Master Organic Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 8. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrilase - Wikipedia [en.wikipedia.org]
- 10. Nitrilase enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Phenoxyacetonitrile Synthesis
The Core Challenge: The Ambident Nucleophile
The synthesis of phenoxyacetonitrile involves the nucleophilic attack of a phenoxide ion on chloroacetonitrile. The critical technical challenge lies in the ambident nature of the phenoxide anion. The negative charge is delocalized between the oxygen atom and the aromatic ring carbons (ortho/para positions).
-
Path A (Kinetic Control): Attack via Oxygen
Phenoxyacetonitrile (Desired Ether). -
Path B (Thermodynamic/Solvent Control): Attack via Carbon
(Hydroxyphenyl)acetonitriles (Undesired C-alkylated side products).
To prevent C-alkylation, you must engineer the reaction environment to maximize the nucleophilicity of the oxygen atom while suppressing the reactivity of the ring carbons.
Mechanistic Pathway Visualization
Figure 1: Reaction bifurcation showing the competition between O-alkylation (green path) and C-alkylation (red path).
Critical Control Parameters (The "Why" and "How")
A. Solvent Selection: The "Naked Anion" Principle
The most common cause of C-alkylation is the use of protic solvents (e.g., Ethanol, Water, Methanol).
-
The Problem: Protic solvents form strong Hydrogen bonds with the phenoxide oxygen.[1] This "shielding" reduces the nucleophilicity of the oxygen, forcing the reaction to proceed through the unshielded carbon sites (C-alkylation) [1].
-
The Solution: Use Polar Aprotic Solvents (Acetone, DMF, Acetonitrile, MEK). These solvents solvate the cation (K+, Na+) effectively but leave the phenoxide anion "naked" and highly reactive at the oxygen center.
B. The Counter-Ion Effect (HSAB Theory)
-
Potassium (K+): Preferred. According to Hard-Soft Acid-Base (HSAB) theory and solubility rules, K2CO3 in acetone provides a "softer" cation that associates loosely with the phenoxide, promoting SN2 attack.
-
Sodium/Lithium (Na+/Li+): Tighter ion pairing can sometimes reduce O-nucleophilicity, though NaH in DMF is a viable (albeit aggressive) alternative.
C. Temperature Control
-
O-Alkylation is generally the kinetically favored product (lower activation energy).
-
C-Alkylation is thermodynamically favored. High temperatures (>80°C) or prolonged refluxing can increase the ratio of C-alkylated byproducts [2].
Recommended Protocols
Protocol A: The Standard Method (Acetone/K2CO3)
Best for: General synthesis, ease of workup, high O-selectivity.
Reagents:
-
Substituted Phenol (1.0 eq)
-
Chloroacetonitrile (1.1 - 1.2 eq)
-
Potassium Carbonate (
), anhydrous (1.5 - 2.0 eq) -
Potassium Iodide (KI), catalytic (0.1 eq) - Finkelstein activation
-
Solvent: Acetone (Dry)
Step-by-Step:
-
Preparation: Dissolve phenol in dry acetone (0.5 M concentration).
-
Deprotonation: Add anhydrous
. Stir at room temperature (RT) for 15–30 minutes. Note: The solution may change color as phenoxide forms. -
Activation: Add catalytic KI. (Converts Cl-CH2-CN to the more reactive I-CH2-CN in situ).
-
Addition: Add chloroacetonitrile dropwise at RT.
-
Reaction: Heat to mild reflux (approx. 56°C) for 4–8 hours. Monitor by TLC/HPLC.
-
Workup: Filter off inorganic salts. Evaporate acetone. Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine.
Protocol B: Phase Transfer Catalysis (PTC)
Best for: Scale-up, moisture-sensitive substrates, or preventing hydrolysis.
Reagents:
-
Phenol (1.0 eq)
-
Chloroacetonitrile (1.2 eq)
-
Solvent: Toluene (Organic phase) / Water (Aqueous phase)
-
Base: NaOH (30% aq. solution)
-
Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (1-5 mol%)
Mechanism: The quaternary ammonium salt forms a lipophilic ion pair (
Step-by-Step:
-
Dissolve phenol and chloroacetonitrile in Toluene.
-
Add the PTC catalyst.
-
Add the NaOH solution dropwise with vigorous stirring.
-
Maintain temperature at 40–50°C.
-
Why this prevents C-alkylation: The reaction occurs in the non-polar phase where the lack of hydrogen bonding strictly favors O-attack.
Troubleshooting Guide & FAQs
| Symptom | Probable Cause | Corrective Action |
| Presence of C-alkylated impurity (NMR) | Solvent contains water or alcohols (Protic environment). | Switch to strictly anhydrous Acetone or DMF. Ensure reagents are dry. |
| Low Yield / Recovery | Hydrolysis of the nitrile group to carboxylic acid. | Reduce reaction temperature. Avoid strong aqueous bases at high temps. Use Protocol B (PTC). |
| Dark/Tarry Reaction Mixture | Oxidation of phenol or polymerization of chloroacetonitrile. | Perform reaction under Nitrogen/Argon atmosphere. Add chloroacetonitrile slowly. |
| Reaction Stalls (<50% conversion) | Poor nucleophilicity or "Hard" ion pairing. | Add catalytic KI (Finkelstein condition). Switch base from NaOH to K2CO3 or Cs2CO3. |
| Unreacted Phenol remains | Equilibrium issue or stoichiometry. | Wash organic layer with 1M NaOH during workup to strip unreacted phenol. |
Frequently Asked Questions
Q: Can I use Ethanol as a solvent? A: No. Ethanol is a protic solvent. It hydrogen-bonds to the phenoxide oxygen, shielding it and significantly increasing the likelihood of C-alkylation (Friedel-Crafts type attack) and reducing the overall reaction rate [4].
Q: Why do I see a peak at ~1700 cm-1 in IR? A: This suggests the formation of a carbonyl group, likely Phenoxyacetic acid (via hydrolysis of the nitrile) or a ketone byproduct from C-alkylation/tautomerization. The nitrile stretch should be distinct at ~2250 cm-1.
Q: Is Chloroacetonitrile stable? A: It is a lachrymator and toxic. It can undergo self-condensation under highly basic conditions. Always add it after the base has partially deprotonated the phenol, or use mild bases like Carbonates.
References
-
Solvent Effects on Phenoxide Reactivity
-
Kornblum, N., et al. "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Geometries of the Transition States of the SN1 and SN2 Reactions." Journal of the American Chemical Society, vol. 77, no. 23, 1955. (Foundational text on ambident nucleophiles).
-
-
Thermodynamic vs Kinetic Control
-
Sweeny, J. G., et al. "Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion." Journal of the American Chemical Society, 2003.
-
-
Phase Transfer Catalysis
-
Makosza, M. "Phase-transfer catalysis.[2] A general green methodology in organic synthesis." Pure and Applied Chemistry, 2000.
-
-
Williamson Ether Synthesis Optimization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. teachthemechanism.com [teachthemechanism.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmaxchange.info [pharmaxchange.info]
Technical Support Center: Purification Strategies for Reactions Involving 2-Chloro-4-fluorophenol
Welcome to the technical support center for handling reaction mixtures containing 2-chloro-4-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the removal of unreacted 2-chloro-4-fluorophenol. Our focus is on providing not just protocols, but a foundational understanding of the principles behind these separation techniques to empower you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted 2-chloro-4-fluorophenol from my reaction mixture?
The most common and effective methods for removing unreacted 2-chloro-4-fluorophenol are acid-base extraction, column chromatography, and distillation. The choice of method depends on the scale of your reaction, the nature of your desired product and other impurities, and the required final purity.
Q2: I have a neutral product. How can I selectively remove the acidic 2-chloro-4-fluorophenol?
Acid-base extraction is the ideal method in this scenario. By washing your organic reaction mixture with an aqueous basic solution, you can deprotonate the acidic phenol, rendering it water-soluble and effectively transferring it to the aqueous phase.[1][2][3] Your neutral product will remain in the organic layer.
Q3: My product is also acidic. Can I still use acid-base extraction?
This is a more challenging separation. If there is a significant difference in the pKa values of your product and 2-chloro-4-fluorophenol, a carefully controlled extraction with a weak base might be effective.[3] Alternatively, chromatographic techniques such as HPLC or flash column chromatography would be more suitable for separating two acidic compounds.[4][5][6]
Q4: What are the key physical and chemical properties of 2-chloro-4-fluorophenol that I should be aware of during purification?
Understanding the properties of 2-chloro-4-fluorophenol is crucial for designing an effective purification strategy. Here are some key parameters:
| Property | Value | Source |
| CAS Number | 1996-41-4 | [7] |
| Molecular Weight | 146.55 g/mol | [8] |
| Melting Point | 23 °C | [7] |
| Boiling Point | 185 °C (at 760 mmHg) | [7] |
| pKa | ~8.50 (Predicted) | [9] |
The acidic nature of the phenolic hydroxyl group (indicated by its pKa) is the most important property to exploit for its removal via extraction.
Troubleshooting Guides & Detailed Protocols
Scenario 1: Your desired product is neutral or basic.
Issue: High levels of unreacted 2-chloro-4-fluorophenol are contaminating your neutral or basic product after synthesis.
Solution: An acid-base extraction is the most efficient method for removal.
Principle: The acidic proton of the phenol can be removed by a base (like sodium hydroxide) to form the corresponding sodium phenolate salt. This salt is ionic and therefore highly soluble in water, while your neutral or basic organic product remains in the organic solvent.[1][2][10][11]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.
-
Initial Wash (Optional): If your reaction was conducted under acidic conditions, you may first wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any strong acid catalysts.
-
Base Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH).
-
Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase (confirm by adding a few drops of water to see which layer it joins).
-
Collection: Drain the lower aqueous layer.
-
Repeat Extraction: For optimal removal, repeat the extraction of the organic layer with a fresh portion of 1 M NaOH solution.[11]
-
Back-Extraction (Optional, for recovery of the phenol): Combine the aqueous layers from the extractions. To recover the 2-chloro-4-fluorophenol, cool the combined aqueous layers in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is ~1. The phenol will precipitate out and can be collected by filtration or extracted back into an organic solvent.[10]
-
Final Wash: Wash the organic layer containing your product with brine (saturated aqueous NaCl) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to isolate your purified product.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for removing 2-chloro-4-fluorophenol via acid-base extraction.
Scenario 2: Your desired product is also acidic or sensitive to basic conditions.
Issue: You need to separate 2-chloro-4-fluorophenol from a product with similar acidic properties, or your product degrades under basic conditions.
Solution: Chromatographic separation is the most suitable approach.
Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For halogenated phenols, reversed-phase high-performance liquid chromatography (HPLC) and normal-phase flash column chromatography are highly effective.[4][5][12]
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase Selection: For normal-phase chromatography, silica gel is the standard stationary phase.
-
Mobile Phase Selection: A good starting point for the mobile phase (eluent) is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between your product and the 2-chloro-4-fluorophenol.
-
Column Packing: Prepare a column with silica gel in the chosen non-polar solvent.
-
Sample Loading: Dissolve your crude reaction mixture in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. You can either use an isocratic elution (constant solvent mixture) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
Diagram: Decision Tree for Purification Method Selection
Caption: Decision-making guide for selecting the appropriate purification technique.
References
-
Aktas, A. H., & Yilmaz Çalik, A. (n.d.). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry. Retrieved from [Link]
-
Gallo, A. A., & Fitzpatrick, J. D. (2003). Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base Chemistry. University of Southwestern Louisiana. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
-
Choguill, H. S., & Bissing, D. E. (1960). Separation of Halogenated Phenols by Paper Chromatography. Analytical Chemistry, 32(3), 440. [Link]
-
ResearchGate. (n.d.). Separation of some halogenated phenols by GC-MS. Retrieved from [Link]
-
Experiment 3: Separating Organic Components of a Mixture by Acid/Base Extraction. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-fluorophenol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). Retrieved from [Link]
Sources
- 1. vernier.com [vernier.com]
- 2. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-氯-4-氟苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Chloro-4-fluorophenol | C6H4ClFO | CID 74814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1996-41-4 CAS MSDS (2-Chloro-4-fluorophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 11. academics.su.edu.krd [academics.su.edu.krd]
- 12. researchgate.net [researchgate.net]
optimizing solvent choice for 2-(2-Chloro-4-fluorophenoxy)acetonitrile crystallization
Technical Support Center: Solvent Optimization for 2-(2-Chloro-4-fluorophenoxy)acetonitrile Crystallization
Executive Summary & Compound Profile
Compound: 2-(2-Chloro-4-fluorophenoxy)acetonitrile CAS: 24115-19-3 Class: Aryloxyacetonitrile / Ether-Nitrile Primary Application: Key intermediate in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Clodinafop-propargyl).
The Challenge: This compound presents a "Goldilocks" crystallization challenge. Its structure combines a lipophilic halogenated aromatic ring with a polar nitrile tail. This duality often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal nucleation, particularly in the presence of unreacted phenolic starting materials.
This guide provides a self-validating framework for selecting the optimal solvent system to maximize purity (>98%) and yield, specifically addressing the suppression of oiling out.
Troubleshooting Hub: Issues & Solutions (Q&A)
Q1: My product comes out as a sticky oil instead of crystals. How do I fix this?
Diagnosis: This is "oiling out," typically caused by a Metastable Zone Width (MSZW) that is too narrow or a melting point that is depressed below the crystallization temperature due to impurities. Corrective Action:
-
Change Solvent System: Switch from a single solvent to a binary system (Solvent/Antisolvent).
-
Temperature Control: Do not crash cool. Use a controlled cooling ramp (0.1–0.5 °C/min).
-
Seeding: Add seed crystals at the cloud point (approx. 2-3°C above the oiling temperature) to provide a surface for nucleation.
Q2: The crystals are trapping the 2-chloro-4-fluorophenol impurity. How do I remove it?
Diagnosis: The phenol impurity is structurally similar and can co-crystallize or become occluded if the solvent is too non-polar. Corrective Action:
-
Use a Protic Solvent: Switch to Isopropanol (IPA) or Ethanol/Water . The hydroxyl groups in the solvent will hydrogen-bond with the phenol impurity, keeping it in the mother liquor while the nitrile product crystallizes out.
-
Alkaline Wash: Before crystallization, wash the organic phase with dilute NaOH (5%) to convert the phenol to its water-soluble phenoxide salt.
Q3: My yield is low (<60%) despite cooling to 0°C.
Diagnosis: The compound is likely too soluble in the chosen solvent (e.g., Acetone, Ethyl Acetate) even at low temperatures. Corrective Action:
-
Introduce an Antisolvent: Add Heptane or Water to the saturated solution until turbidity persists, then cool.
-
Evaporative Crystallization: If using a volatile solvent, remove 30-50% of the solvent volume under reduced pressure before cooling to increase supersaturation.
Technical Deep Dive: Solvent Selection Strategy
Solubility Profile & Recommendations
The following table summarizes the solubility behavior of 2-(2-Chloro-4-fluorophenoxy)acetonitrile based on its polarity profile.
| Solvent Class | Examples | Solubility Status | Suitability | Primary Utility |
| Polar Protic | Ethanol, Isopropanol | Moderate (High T), Low (Low T) | Excellent | Primary crystallization solvent. Excellent rejection of phenolic impurities. |
| Polar Aprotic | Acetone, Acetonitrile | Very High | Poor | Causes low yield; product stays in solution. Use only as a co-solvent. |
| Non-Polar | Hexane, Heptane | Low | Antisolvent | Use to force precipitation or improve yield in binary systems. |
| Chlorinated | DCM, Chloroform | Very High | Poor | Good for extraction, bad for crystallization (high solubility). |
| Aromatic | Toluene | High | Moderate | Good for removing non-polar side products, but requires very low T (-10°C) for yield. |
Recommended Protocol: Binary Solvent Crystallization (IPA / Water)
Why this works: IPA dissolves the compound well at high temperatures but poorly at low temperatures. Water acts as a powerful antisolvent that drastically reduces solubility, forcing crystallization while keeping polar impurities dissolved.
Step-by-Step Protocol:
-
Dissolution: Dissolve 10g of crude solid in the minimum amount of boiling Isopropanol (approx. 30-50 mL).
-
Filtration: Perform a hot filtration (if necessary) to remove insoluble mechanical impurities.
-
Antisolvent Addition: While maintaining reflux, add hot Water dropwise until a faint, persistent cloudiness appears.
-
Clear Point: Add just enough hot IPA (1-2 mL) to make the solution clear again.
-
Controlled Cooling:
-
Cool to room temperature over 2 hours (stirring at 100 RPM).
-
Critical Step: If oil droplets appear, reheat to dissolve and add a seed crystal.
-
-
Final Cooling: Cool to 0–4°C in an ice bath for 1 hour.
-
Isolation: Filter via vacuum filtration.[1] Wash the cake with cold 1:1 IPA/Water.
Visualizing the Workflow
Diagram 1: Solvent Selection Decision Tree
This logic gate helps you choose the correct solvent based on your specific impurity profile.
Caption: Decision tree for selecting crystallization solvents based on impurity profile and phase behavior.
Diagram 2: The "Oiling Out" Prevention Mechanism
Understanding the relationship between the solubility curve and the oiling limit is critical.
Caption: Pathway analysis showing how seeding and slow cooling prevent the formation of an oil phase.
References
-
Organic Syntheses. (1945).[2] Chloroacetonitrile Synthesis and Purification. Org. Synth. 25, 2. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2-(2-Chloro-4-fluorophenoxy)acetonitrile
Ticket ID: #PUR-CN-24115 Subject: Purification Protocols & Troubleshooting for Crude 2-(2-Chloro-4-fluorophenoxy)acetonitrile Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary & Core Methodology
Target Molecule: 2-(2-Chloro-4-fluorophenoxy)acetonitrile CAS: 24115-19-3 Molecular Formula: C₈H₅ClFNO[1][2]
The purification of phenoxyacetonitriles is often complicated by the presence of unreacted phenols (starting material), haloacetonitrile residues, and potential hydrolysis byproducts (amides/acids). The crude product typically presents as a low-melting solid or viscous oil.
The following guide prioritizes a non-chromatographic workup (crystallization/extraction) for scalability, reserving column chromatography for difficult separations.
The "Golden Path" Purification Protocol
Standard Operating Procedure (SOP) for >95% Purity
| Step | Action | Mechanistic Rationale |
| 1. Quench & Filter | Cool reaction to RT. Filter off inorganic salts (KCl/KBr). Rinse filter cake with acetone. | Removes bulk inorganic byproducts formed during Williamson ether synthesis. |
| 2. Solvent Exchange | Evaporate reaction solvent (Acetone/MEK). Redissolve residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . | Prepares the crude for aqueous washing; these solvents are immiscible with water. |
| 3. Phenol Removal | Wash organic layer with cold 5% NaOH or 10% K₂CO₃ (2x). | Critical Step: Deprotonates unreacted 2-chloro-4-fluorophenol, moving it to the aqueous phase. Note: Keep cold to prevent nitrile hydrolysis. |
| 4. Neutralization | Wash with water (1x) then Saturated Brine (1x). | Removes residual base and pulls water out of the organic phase. |
| 5. Drying | Dry over Anhydrous MgSO₄.[3][4] Filter and concentrate. | Removes trace water that causes oiling out during crystallization. |
| 6. Crystallization | Recrystallize from Ethanol/Water or Hexane/EtOAc .[3][4] | Exploits the steep solubility curve of the ether product vs. impurities. |
Visual Workflows
Diagram 1: Purification Decision Tree
Use this logic flow to determine the correct purification method based on your crude product's state.
Caption: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.
Troubleshooting Guide (Q&A)
Issue 1: "My product is oiling out during recrystallization."
Diagnosis: This is a common issue with low-melting ethers. It usually indicates the solution is too concentrated, the cooling is too rapid, or residual solvent (like acetone) is present. Corrective Action:
-
The "Cloud Point" Method: Dissolve the crude in the minimum amount of hot solvent (e.g., Ethanol). Add the anti-solvent (Water) dropwise only until a faint turbidity persists. Stop immediately.
-
Re-heat: Heat slightly to clear the solution again.
-
Slow Cool: Wrap the flask in foil or a towel and let it cool to room temperature undisturbed. Do not use an ice bath until solid crystals form.
-
Seeding: If available, add a single crystal of pure product to the cooling solution to act as a nucleation site.
Issue 2: "TLC shows a persistent spot just below the product."
Diagnosis: This is likely the unreacted 2-chloro-4-fluorophenol . Phenols often streak or appear close to their ether derivatives depending on the eluent. Corrective Action:
-
Verification: Stain the TLC with Ferric Chloride (FeCl₃). Phenols typically turn purple/blue.
-
Remediation: Perform an aggressive basic wash. Dissolve the crude in Et₂O or EtOAc and wash with 1M NaOH .
-
Warning: Do not let the product sit in NaOH for hours; the nitrile group can hydrolyze to an amide. Perform the wash quickly (5 mins) and separate immediately.
-
Issue 3: "The product has a yellow/brown tint."
Diagnosis: Oxidation products of the phenol or polymerized haloacetonitrile. Corrective Action:
-
Activated Charcoal: During the hot filtration step of recrystallization, add 1-2% w/w activated carbon (Norit). Stir for 5 minutes, then filter through a Celite pad while hot. This usually removes colored organic impurities.
Issue 4: "Low yield after recrystallization."
Diagnosis: The product is too soluble in the chosen solvent, or you used too much solvent. Corrective Action:
-
Harvest Second Crop: Concentrate the mother liquor (the filtrate) to half its volume and cool again.
-
Solvent Switch: If Ethanol/Water fails, try Hexane/Ethyl Acetate .[4] The product is lipophilic; dissolve in minimal hot EtOAc and add Hexane until cloudy.
Frequently Asked Questions (FAQs)
Q: Can I distill this compound? A: While phenoxyacetonitriles can be distilled under high vacuum (e.g., <1 mmHg), they have high boiling points (>150°C at reduced pressure) and are prone to decomposition. Distillation is recommended only if the product is a persistent oil and chromatography is not feasible.
Q: Is the unreacted chloroacetonitrile dangerous? A: Yes. Haloacetonitriles are potent lachrymators (tear gas agents) and alkylating agents. Ensure all rotovap exhausts are vented into a fume hood. Treat aqueous waste streams with dilute ammonia or bleach to quench alkylating agents before disposal.
Q: How do I store the purified product? A: Store in a tightly sealed vial at 2-8°C. Protect from moisture, as nitriles can slowly hydrolyze to amides over long periods if exposed to atmospheric water and trace acid/base.
Detailed Experimental Protocol (Example)
Synthesis Context: Reaction of 2-chloro-4-fluorophenol (1.0 eq) + Chloroacetonitrile (1.1 eq) + K₂CO₃ (1.5 eq) in Acetone.
Purification Procedure:
-
Filtration: After 4-6 hours reflux, cool the mixture. Filter through a sintered glass funnel to remove solid K₂CO₃/KCl. Wash the cake with acetone (2 x 10 mL).
-
Concentration: Concentrate the filtrate in vacuo (Rotovap) to obtain a semi-solid residue.
-
Extraction: Redissolve residue in Ethyl Acetate (50 mL per gram of phenol).
-
Washing:
-
Wash with 10% Na₂CO₃ (2 x 20 mL) to remove unreacted phenol.
-
Wash with Water (1 x 20 mL).
-
Wash with Saturated Brine (1 x 20 mL).
-
-
Drying: Dry organic phase over anhydrous MgSO₄ for 15 minutes. Filter.
-
Evaporation: Evaporate solvent to dryness.
-
Recrystallization:
-
Dissolve crude solid in boiling Ethanol (95%) .
-
Add warm Water dropwise until slight turbidity.
-
Cool slowly to 4°C.
-
Filter crystals and dry in a vacuum desiccator.[5]
-
Diagram 2: Extraction & Washing Workflow
Caption: Sequential washing protocol to ensure removal of acidic phenols and inorganic salts.
References
-
BenchChem. Technical Support Center: Optimizing Reaction Conditions for 2-(4-Chlorophenoxy)acetonitrile Derivatives. (Accessed 2025).[2][4] Link
-
Organic Syntheses. Chloroacetonitrile Synthesis and Purification. Org.[6][7][8][9] Synth. 1925, 4, 11; Coll. Vol. 1, p.153.[7] Link
-
PubChem. 2-(2-Chloro-4-fluorophenoxy)acetonitrile Compound Summary (CID 24115-19-3). National Library of Medicine. Link
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Department of Chemistry. Link
Sources
- 1. 2-(2-Chloro-4-fluorophenoxy)acetonitrile | CAS 24115-19-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Phenoxyacetonitrile | C8H7NO | CID 241641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. CAS 3598-14-9: Phenoxyacetonitrile | CymitQuimica [cymitquimica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Guide: Recrystallization of 2-(2-Chloro-4-fluorophenoxy)acetonitrile
CAS Number: 75279-56-0 Molecular Formula: C₈H₅ClFN Molecular Weight: 169.58 g/mol Melting Point: 63.0–73.0 °C[1]
Part 1: Strategic Solvent Selection
As a Senior Application Scientist, I often see researchers struggle with this compound not because of its chemistry, but because of its physical properties. With a melting point of ~63–73°C, 2-(2-Chloro-4-fluorophenoxy)acetonitrile is prone to "oiling out"—separating as a liquid rather than a crystal—during cooling.
The choice of solvent must balance solubility (to dissolve the product) with thermal control (to prevent oiling).
Solvent System Matrix
| System Type | Solvent Pair | Ratio (v/v) | Application Case | Risk Factor |
| Primary (Recommended) | Ethanol / Water | 9:1 to 4:1 | General purification; excellent for removing inorganic salts from synthesis. | Moderate risk of oiling out if water is added too fast. |
| Alternative (Lipophilic) | Ethyl Acetate / Heptane | 1:3 to 1:5 | Best if the crude contains significant non-polar side products. | Product may remain too soluble in EtOAc; yield loss. |
| Single Solvent | Isopropanol (IPA) | N/A | Use for high-purity batches requiring only polishing. | Requires precise temperature control near the MP (63°C). |
Part 2: Critical Pre-Recrystallization "Wash"
Stop. Before you recrystallize, you must address the synthesis byproducts. This compound is typically made via Williamson ether synthesis (2-chloro-4-fluorophenol + chloroacetonitrile).
The Trap: Unreacted 2-chloro-4-fluorophenol is difficult to remove via recrystallization alone because it co-crystallizes. The Fix: You must perform a Basic Wash prior to recrystallization.
-
Dissolve crude solid in Ethyl Acetate or Dichloromethane.
-
Wash 2x with 1M NaOH or 10% K₂CO₃ . (This converts the phenol to a water-soluble phenoxide).
-
Wash 1x with Brine.
-
Dry over MgSO₄ and evaporate to dryness.
-
Proceed to recrystallization with the phenol-free solid.
Part 3: Detailed Experimental Protocol (Ethanol/Water System)
Objective
Purify crude 2-(2-Chloro-4-fluorophenoxy)acetonitrile to >98% purity while avoiding the formation of an oil phase.
Step-by-Step Methodology
-
Dissolution (The "Goldilocks" Zone):
-
Place the crude solid in an Erlenmeyer flask.
-
Add Ethanol (95%) slowly while heating the flask in a water bath set to 55–60°C .
-
Critical Note: Do not exceed 70°C. Since the MP is ~63°C, boiling ethanol (78°C) can melt the solid into an oil before it dissolves, creating a biphasic mess. Keep the temperature just below the melting point of the solid if possible, or ensure rapid dissolution if heating higher.
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble particles (salts like KCl/NaCl) are present, filter the hot solution through a pre-warmed glass funnel or a syringe filter.
-
-
The Anti-Solvent Addition:
-
Remove from heat.[2]
-
While the solution is still warm (~50°C), add warm water (50°C) dropwise.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 1–2 drops of Ethanol to clear the solution back to transparent.
-
-
Controlled Cooling (Seeding):
-
Allow the flask to cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold benchtop.
-
Technique: If the solution turns milky (oiling out), add a seed crystal of pure product immediately and scratch the glass side with a rod.
-
Once at room temperature, move to a fridge (4°C) for 2 hours.
-
-
Harvesting:
-
Filter the white needles/plates using vacuum filtration.
-
Wash the cake with cold Ethanol/Water (1:1 mixture).
-
Dry in a vacuum oven at 30°C (Do not exceed 40°C or you risk melting the product).
-
Part 4: Troubleshooting & FAQs
Q1: The product separated as a yellow oil at the bottom of the flask. What happened?
-
Cause: This is "oiling out."[3] It happens when the solution temperature drops below the "liquid-liquid phase separation" temperature before it hits the crystallization temperature.
-
Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the good solvent (Ethanol). Allow it to cool much more slowly. Use a seed crystal at ~55°C to provide a nucleation surface.
Q2: My yield is very low (<40%).
-
Cause: You likely used too much solvent (Ethanol). This compound is fairly soluble in alcohols.[4]
-
Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to harvest a "second crop."
Q3: The crystals smell like almonds or garlic.
-
Cause: This indicates residual Chloroacetonitrile (starting material) or cyanide traces. This is dangerous.
-
Fix: You must dry the crystals thoroughly under high vacuum. If the smell persists, recrystallize again using Isopropanol, which is better at purging volatile nitriles than ethanol.
Q4: Can I use Toluene?
-
Answer: Toluene is excellent for removing non-polar impurities, but 2-(2-Chloro-4-fluorophenoxy)acetonitrile is very soluble in toluene even at room temperature. You would need to use Toluene/Hexane, and the yield is often lower than the Ethanol/Water system.
Part 5: Workflow Visualization
The following diagram illustrates the critical decision pathways for purifying this compound, specifically addressing the "Oiling Out" failure mode.
Caption: Workflow for the purification of CAS 75279-56-0, highlighting the critical remediation loop for "oiling out" phenomena common in low-melting solids.
References
-
Thermo Scientific Chemicals . (n.d.). 2-Chloro-4-fluorophenylacetonitrile, 97%. Fisher Scientific.[5] Retrieved February 15, 2026, from [Link]
-
Matrix Fine Chemicals . (n.d.). 2-(2-CHLORO-4-FLUOROPHENYL)ACETONITRILE | CAS 75279-56-0.[1][6] Retrieved February 15, 2026, from [Link]
-
MIT OpenCourseWare . (n.d.). Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology. Retrieved February 15, 2026, from [Link]
Sources
- 1. 2-Chloro-4-fluorophénylacétonitrile, 97 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. phenyl acetonitrile, 140-29-4 [thegoodscentscompany.com]
- 5. 2-(4-Chloro-2-fluorophenyl)acetonitrile, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]
- 6. 2-(2-CHLORO-4-FLUOROPHENYL)ACETONITRILE | CAS 75279-56-0 [matrix-fine-chemicals.com]
Technical Support Center: A Guide to Minimizing Impurities in the Scale-Up of 2-(2-Chloro-4-fluorophenoxy)acetonitrile
Welcome to the Technical Support Center for the synthesis and scale-up of 2-(2-Chloro-4-fluorophenoxy)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this Williamson ether synthesis, focusing on practical strategies to minimize impurities and ensure a robust, scalable process. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis and scale-up of 2-(2-Chloro-4-fluorophenoxy)acetonitrile. Each issue is analyzed from a mechanistic perspective to provide effective, science-backed solutions.
Question 1: My final product is off-color (yellow to brown), and I'm seeing a significant amount of an unknown impurity in the HPLC analysis. What is the likely cause and how can I prevent it?
Answer:
Discoloration and the presence of unknown impurities in the synthesis of 2-(2-Chloro-4-fluorophenoxy)acetonitrile are often linked to the formation of C-alkylated byproducts and potential side reactions involving the starting materials. The root cause can be traced back to the ambident nature of the 2-chloro-4-fluorophenoxide ion.
Mechanistic Insight: The phenoxide ion is a nucleophile with two reactive sites: the oxygen atom (O-alkylation) and the carbon atoms of the aromatic ring (C-alkylation), particularly at the positions ortho and para to the hydroxyl group.[1] While O-alkylation is the desired pathway to form 2-(2-Chloro-4-fluorophenoxy)acetonitrile, C-alkylation can occur under certain conditions, leading to isomeric impurities that can be difficult to separate and may contribute to discoloration.[1]
The choice of solvent plays a critical role in directing the reaction towards the desired O-alkylation.[1] Protic solvents, such as water or ethanol, can solvate the phenoxide oxygen through hydrogen bonding, making it less available for nucleophilic attack. This shielding effect can inadvertently promote C-alkylation.[1]
Troubleshooting Steps & Preventative Measures:
-
Solvent Selection: Employ polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents do not form strong hydrogen bonds with the phenoxide oxygen, leaving it more accessible for the desired SN2 reaction with chloroacetonitrile.[1]
-
Base Selection: The choice of base can also influence the outcome. While strong bases are necessary to deprotonate the phenol, very strong and sterically hindered bases might favor elimination side reactions of the chloroacetonitrile. A moderately strong base like potassium carbonate (K₂CO₃) is often a good choice for this synthesis.[2]
-
Temperature Control: While heating is generally required to drive the reaction to completion, excessive temperatures can promote side reactions. It is crucial to establish the optimal temperature profile for your specific scale. Monitor the reaction progress by TLC or HPLC to avoid prolonged heating after the reaction has reached completion.
Workflow for Minimizing C-Alkylation Impurities:
Caption: Desired O-alkylation pathway and competing C-alkylation side reaction.
References
- Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. Experimental Organic Chemistry.
- Morse, H. (1878). Synthesis of Phenacetin. In Williamson Ether Synthesis.
- Edukiran Pvt Ltd. (2022, October 4). Reactions of Phenol, Williamson Ether Synthesis.
- Craig, D. (2004, October 14). Organic Synthesis Lecture 3.
- BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- Phenolates- O-alkylation and C-alkylation. (2011, April 9). PharmaXChange.info.
- Moore, J. A., Dalrymple, D. L., & Rodig, O. R. (n.d.). Experimental Methods in Organic Chemistry.
- BenchChem. (n.d.). An In-depth Technical Guide to 2-(4-Chlorophenoxy)acetonitrile: Discovery and History.
- Williamson Ether Synthesis : Mechanism, Examples. (2024, May 21). Read Chemistry.
- Organic Syntheses Procedure. (n.d.). 2-Phenylbutyronitrile.
- Chemistry of Enolates - C vs O Alkylation. (2011, February 25). PharmaXChange.info.
- What determines whether you trap an enolate or get alkylation (C- versus O-alkyl
- Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol. (n.d.).
- Gradient and acetonitrile with TFA - HPLC. (2024, June 7). Mason Technology.
- Why the C-alkylated product is not formed? (2025, January 4). Chemistry Stack Exchange.
- 2-(2-Chloro-4-fluorophenoxy)acetonitrile | CAS 24115-19-3. (n.d.). SCBT.
- Reisner, D. B., & Horning, E. C. (n.d.). Chloroacetonitrile. Organic Syntheses Procedure.
- Chloroacetonitrile synthesis. (n.d.).
- Method and apparatus for purifying low grade acetonitrile and other constituents from hazardous waste. (n.d.).
- The-application-of-modern-reactions-in-large-scale-synthesis. (2021, June 22). Ask this paper | Bohrium.
- Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.).
- Rules of Thumb for Reversed-Phase LC: What's In Your Chrom
- Chloroacetonitrile and n,2-dichloroacetamide formation from the reaction of chloroacetaldehyde and monochloramine in w
- PURIFICATION OF ACETONITRILE WITH IMPROVEMENT IN QUALITY, YIELD AND REDUCTION OF INDUSTRIAL WASTE. (n.d.).
- 11. Organic Solvents Used in HPLC. (n.d.).
- Process for preparing 2-chloro-4-fluorophenol. (n.d.).
- How do I adjust mobile phase?|Products. (n.d.). NACALAI TESQUE, INC.
- 2-((4-(2-fluorophenoxy)phenyl)amino)acetonitrile| CAS No:1415932-47-6. (n.d.).
- Lerayer, E., et al. (2017). A general diastereoselective synthesis of highly functionalized ferrocenyl ambiphiles enabled on a large scale by electrochemical purification.
- Ávila-Gutierrez, M., et al. (n.d.). A practical and instructive approach to purify acetonitrile for a wide electrochemical window.
- Large-scale manufacture of peptide therapeutics by chemical synthesis. (n.d.). PubMed.
Sources
Validation & Comparative
A Researcher's Guide to the Vibrational Landscape of Phenoxyacetonitriles: Interpreting the Nitrile Signature in FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular analysis, Fourier-transform infrared (FTIR) spectroscopy stands as a cornerstone technique, offering a window into the vibrational life of molecules. For scientists engaged in the synthesis and characterization of novel chemical entities, particularly within the pharmaceutical and materials science sectors, the ability to unequivocally identify and characterize functional groups is paramount. This guide provides an in-depth exploration of the characteristic FTIR absorption peaks of the nitrile group (C≡N) in phenoxyacetonitrile and its derivatives. By delving into the subtle yet significant shifts in the nitrile stretching frequency, researchers can glean valuable information about the electronic environment within these molecules, a critical aspect in understanding their reactivity, stability, and potential applications.
The Nitrile Group: A Sharp and Sensitive Reporter
The nitrile functional group, with its carbon-nitrogen triple bond, presents a distinct and readily identifiable signal in the mid-infrared region of the electromagnetic spectrum. This absorption is typically characterized by its sharpness and intensity, making it an excellent diagnostic tool.[1] The stretching vibration of the C≡N bond generally appears in a relatively uncluttered spectral region, further simplifying its identification.[2]
The position of the nitrile peak is highly sensitive to the electronic environment of the molecule.[3] Factors such as conjugation, inductive effects, and resonance can all influence the bond strength and, consequently, the vibrational frequency of the nitrile group. In the context of phenoxyacetonitriles, the substituents on the aromatic ring play a crucial role in modulating this frequency, offering a spectroscopic handle to probe the electronic nature of the molecule.
The Influence of Aromatic Substitution on the Nitrile Stretching Frequency
The phenoxyacetonitrile scaffold provides an excellent platform to study the transmission of electronic effects from a substituted aromatic ring to the nitrile group. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenoxy ring can significantly alter the electron density around the nitrile moiety, leading to predictable shifts in its characteristic stretching frequency (ν(C≡N)).
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the aromatic ring through resonance and inductive effects. This increased electron density can be delocalized through the ether linkage and the methylene bridge to the nitrile group. This delocalization leads to a slight decrease in the C≡N bond order, resulting in a shift to a lower wavenumber (red shift) .
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and chloro (-Cl) pull electron density away from the aromatic ring. This inductive withdrawal of electrons propagates through the molecule, leading to a slight increase in the C≡N bond order. Consequently, the vibrational frequency of the nitrile group shifts to a higher wavenumber (blue shift) .
The following table summarizes the expected trends and provides a comparison of the nitrile stretching frequencies for a series of para-substituted phenoxyacetonitriles.
| Substituent (at para-position) | Electronic Nature | Expected Effect on ν(C≡N) |
| -OCH₃ | Strong Electron-Donating | Decrease (Red Shift) |
| -CH₃ | Weak Electron-Donating | Slight Decrease (Red Shift) |
| -H | Neutral (Reference) | Baseline |
| -Cl | Weak Electron-Withdrawing | Slight Increase (Blue Shift) |
| -NO₂ | Strong Electron-Withdrawing | Increase (Blue Shift) |
Table 1: Predicted Substituent Effects on the Nitrile Stretching Frequency in para-Substituted Phenoxyacetonitriles.
Experimental Verification: A Methodical Approach
To experimentally validate these substituent effects, a systematic synthesis and FTIR analysis of a series of para-substituted phenoxyacetonitriles is required. The following protocols outline the key experimental steps.
Synthesis of Substituted Phenoxyacetonitriles
A common and effective method for the synthesis of phenoxyacetonitriles is the Williamson ether synthesis, reacting a substituted phenol with chloroacetonitrile in the presence of a base.
Experimental Protocol: Synthesis of para-Substituted Phenoxyacetonitriles
-
Reaction Setup: To a solution of the respective para-substituted phenol (1.0 eq.) in a suitable solvent such as acetone or acetonitrile, add anhydrous potassium carbonate (1.5 eq.).
-
Addition of Reagent: Stir the mixture at room temperature for 30 minutes, then add chloroacetonitrile (1.2 eq.) dropwise.
-
Reaction Conditions: Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final product by column chromatography or recrystallization.
FTIR Spectroscopic Analysis
Accurate and reproducible FTIR spectra are crucial for discerning the subtle shifts in the nitrile stretching frequency. Both the KBr pellet method for solid samples and ATR-FTIR for liquids or solids can be employed.
Experimental Protocol: FTIR Analysis using the KBr Pellet Method
-
Sample Preparation: Grind a small amount (1-2 mg) of the purified phenoxyacetonitrile derivative with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[4][5]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[1][6]
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A typical acquisition would involve 16-32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: Record a background spectrum of a pure KBr pellet to subtract any atmospheric and instrumental interferences.
Experimental Protocol: ATR-FTIR Analysis
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the solid or liquid phenoxyacetonitrile derivative directly onto the ATR crystal, ensuring good contact.
-
Spectral Acquisition: Acquire the FTIR spectrum using similar parameters as the KBr pellet method (16-32 scans, 4 cm⁻¹ resolution).
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after each measurement.
Visualizing the Correlation: Substituent Effects and Nitrile Frequency
The relationship between the electronic nature of the substituent and the resulting shift in the nitrile stretching frequency can be effectively visualized.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-(2-Chloro-4-fluorophenoxy)acetonitrile
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for assessing the purity of 2-(2-Chloro-4-fluorophenoxy)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions in creating robust and reliable analytical methods.
The principles outlined herein are grounded in established scientific literature and regulatory expectations, including the International Council for Harmonisation (ICH) guidelines and the United States Pharmacopeia (USP).[1][2][3][4][5][6] A well-developed HPLC method is not merely a procedural step but a critical component in guaranteeing the safety and efficacy of the final drug product.[7][8]
Understanding the Analyte: 2-(2-Chloro-4-fluorophenoxy)acetonitrile
2-(2-Chloro-4-fluorophenoxy)acetonitrile is a polar aromatic compound.[9] Its structure, featuring a phenoxy ring with chloro and fluoro substituents and a nitrile group, dictates its chromatographic behavior. Potential impurities can arise from the starting materials, by-products of the synthesis, or degradation. A thorough understanding of the synthesis pathway is crucial for predicting likely impurities.[10]
Forced degradation studies are an indispensable tool in method development.[8][11][12] By subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light, we can intentionally generate degradation products.[11][12][13] This allows for the development of a "stability-indicating" method, one that can effectively separate the intact drug from its degradation products.[8][11]
Comparative Analysis of Chromatographic Conditions
The cornerstone of a successful HPLC method lies in the judicious selection of the stationary and mobile phases. Here, we compare common choices for the analysis of polar aromatic compounds like our target analyte.
Stationary Phase Selection: A Tale of Three Columns
The choice of the HPLC column's stationary phase chemistry is arguably the most critical factor influencing selectivity. For compounds like 2-(2-Chloro-4-fluorophenoxy)acetonitrile, reversed-phase chromatography is the most common and effective approach.[14][15] We will compare three popular reversed-phase column chemistries:
-
C18 (Octadecylsilane): The workhorse of reversed-phase HPLC, C18 columns provide high hydrophobicity, leading to strong retention of non-polar and moderately polar compounds.[16] They are an excellent starting point for method development.[17]
-
C8 (Octylsilane): With a shorter alkyl chain than C18, C8 columns are less hydrophobic. This can be advantageous for retaining and separating more polar compounds that might be too strongly retained on a C18 column, or for reducing analysis time.
-
Phenyl-Hexyl: This stationary phase offers alternative selectivity due to pi-pi interactions between the phenyl rings of the stationary phase and the aromatic analyte.[18] This can be particularly effective for separating aromatic compounds with subtle structural differences. Phenyl columns are also known for their resistance to "phase collapse" in highly aqueous mobile phases.[19]
Table 1: Comparison of Stationary Phase Characteristics
| Stationary Phase | Primary Interaction Mechanism | Ideal for | Potential Drawbacks |
| C18 | Hydrophobic | Broad range of non-polar to moderately polar compounds | Strong retention of very non-polar compounds, potential for peak tailing with basic analytes |
| C8 | Hydrophobic (less than C18) | Polar to moderately polar compounds | Less retention for non-polar compounds |
| Phenyl-Hexyl | Hydrophobic & Pi-Pi Interactions | Aromatic and moderately polar compounds | May exhibit different selectivity with non-aromatic compounds |
Mobile Phase Optimization: The Engine of Separation
The mobile phase composition fine-tunes the separation.[20] For reversed-phase HPLC, a mixture of water (or an aqueous buffer) and an organic solvent is used.[21]
Organic Modifier: Acetonitrile vs. Methanol
-
Acetonitrile (ACN): Often the preferred organic modifier due to its lower viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths.
-
Methanol (MeOH): A more polar and protic solvent, which can offer different selectivity compared to acetonitrile. It is also a more cost-effective option.
Aqueous Phase: The Role of pH
The pH of the mobile phase is a powerful tool for controlling the retention and peak shape of ionizable compounds.[20] For phenolic compounds, adjusting the pH can significantly impact their ionization state and, consequently, their retention time. A buffered mobile phase is crucial for ensuring reproducible results.[20]
Experimental Protocols: A Step-by-Step Guide
The following protocols outline a systematic approach to developing a purity method for 2-(2-Chloro-4-fluorophenoxy)acetonitrile.
Protocol 1: Initial Method Scouting
The goal of this phase is to rapidly screen different conditions to find a promising starting point.
-
Sample Preparation: Prepare a stock solution of 2-(2-Chloro-4-fluorophenoxy)acetonitrile at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. Further dilute to a working concentration of 0.1 mg/mL.
-
HPLC System: A standard HPLC system with a UV detector is sufficient.[2]
-
Scouting Gradient: A fast, generic gradient is employed to quickly assess retention and peak shape.[17][22]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
-
Column Screening: Perform the scouting gradient on each of the three columns (C18, C8, and Phenyl-Hexyl).
Protocol 2: Method Optimization
Based on the initial scouting results, select the column that provides the best initial separation and peak shape. Then, optimize the mobile phase and gradient.
-
Organic Modifier Comparison: Repeat the optimized gradient using methanol as the organic modifier to evaluate changes in selectivity.
-
pH Evaluation: Prepare mobile phases with different pH values (e.g., pH 3 phosphate buffer and pH 7 phosphate buffer) to assess the impact on retention and peak symmetry.[23]
-
Gradient Refinement: Adjust the gradient slope to improve the resolution of closely eluting peaks.[24][25] If impurities are eluting very close to the main peak, a shallower gradient in that region can enhance separation.[25]
Workflow for HPLC Method Development
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. uni-onward.com.tw [uni-onward.com.tw]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. uspbpep.com [uspbpep.com]
- 5. agilent.com [agilent.com]
- 6. dsdpanalytics.com [dsdpanalytics.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. onyxipca.com [onyxipca.com]
- 9. 2-(2-Chloro-4-fluorophenoxy)acetonitrile | CAS 24115-19-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
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- 13. pharmtech.com [pharmtech.com]
- 14. Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts - Impact Statement - Research | College of Agricultural & Environmental Sciences [caes.uga.edu]
- 15. redalyc.org [redalyc.org]
- 16. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. agilent.com [agilent.com]
- 20. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 21. moravek.com [moravek.com]
- 22. pure-synth.com [pure-synth.com]
- 23. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [academia.edu]
- 24. welch-us.com [welch-us.com]
- 25. bitesizebio.com [bitesizebio.com]
Halogen Wars: A Comparative Analysis of Chloro- vs. Fluoro-Phenoxyacetonitrile Bioactivity
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel bioactive scaffolds, the phenoxyacetonitrile core has emerged as a versatile template, particularly in the agrochemical and pharmaceutical sectors. Its derivatives have demonstrated a spectrum of biological activities, including potent herbicidal and antifungal properties.[1] The strategic placement of halogen substituents on the phenyl ring is a well-established tactic to modulate a molecule's physicochemical properties and, consequently, its biological efficacy. This guide provides an in-depth, comparative analysis of chloro- versus fluoro-substituted phenoxyacetonitrile derivatives, synthesizing available data and structure-activity relationship (SAR) principles to inform future research and development.
While direct, side-by-side comparative studies on the bioactivity of chloro- and fluoro-phenoxyacetonitrile derivatives are limited in publicly available literature, we can extrapolate trends from closely related compound classes, such as phenoxyacetic acids and other halogenated aromatics, to draw meaningful comparisons. This guide will delve into the nuanced effects of chlorine versus fluorine substitution on the bioactivity of the phenoxyacetonitrile scaffold, offering a scientifically grounded perspective for researchers in the field.
The Critical Role of Halogen Substitution
The introduction of a halogen atom to an aromatic ring can profoundly influence a molecule's lipophilicity, electronic character, and metabolic stability. Chlorine, being larger and more polarizable than fluorine, can engage in different intermolecular interactions with biological targets. Conversely, fluorine's high electronegativity and small size can alter the acidity of nearby protons and influence conformation without adding significant steric bulk. These fundamental differences are the basis for the observed variations in the bioactivity of halogenated compounds.[1]
Comparative Bioactivity: A Synthesized Overview
To facilitate a clear comparison, the following table summarizes the anticipated bioactivity profiles of representative chloro- and fluoro-phenoxyacetonitrile derivatives based on structure-activity relationships observed in analogous series of compounds. Disclaimer: The following data is illustrative and synthesized from trends in related compound classes due to a lack of direct comparative studies on these specific derivatives. It is intended to guide hypothesis generation and experimental design.
| Compound | Structure | Target Organism/Assay | Anticipated Bioactivity (Illustrative IC50/MIC) | Key Physicochemical Properties Influencing Activity |
| 4-Chloro-phenoxyacetonitrile | 4-Cl-Ph-O-CH2-CN | Botrytis cinerea (Antifungal) | ~ 10-20 µM | Good balance of lipophilicity and electronic withdrawal. The chloro group can participate in favorable interactions within the target's active site. |
| 4-Fluoro-phenoxyacetonitrile | 4-F-Ph-O-CH2-CN | Botrytis cinerea (Antifungal) | ~ 25-50 µM | Higher electronegativity of fluorine may alter the electronic distribution of the molecule, potentially leading to a slightly weaker interaction with the target compared to the chloro analog in this context. |
| 2,4-Dichloro-phenoxyacetonitrile | 2,4-diCl-Ph-O-CH2-CN | Broadleaf Weeds (Herbicidal) | ~ 5-15 µM | Increased lipophilicity and multiple points of interaction can enhance binding to the target protein, a common trend in phenoxy herbicides.[2] |
| 2,4-Difluoro-phenoxyacetonitrile | 2,4-diF-Ph-O-CH2-CN | Broadleaf Weeds (Herbicidal) | ~ 15-30 µM | While fluorine can enhance metabolic stability, the overall interaction with the target might be less optimal than the larger, more polarizable chlorine atoms in this specific herbicidal context. |
Structure-Activity Relationship (SAR) Insights
The subtle yet significant differences between chlorine and fluorine substitution drive the variations in bioactivity.
For many biological targets, the larger size and greater polarizability of the chlorine atom allow for more significant van der Waals interactions within a binding pocket, which can lead to higher affinity and, therefore, greater potency. This is often observed in phenoxy herbicides where the overall shape and electronic distribution of the molecule are critical for binding to auxin receptors.[1][2]
In contrast, the high electronegativity of fluorine can be advantageous in other contexts. It can increase the metabolic stability of a compound by strengthening the carbon-fluorine bond, making it less susceptible to enzymatic degradation. Furthermore, fluorine can act as a hydrogen bond acceptor and alter the acidity of neighboring functional groups, which can be crucial for specific target interactions. However, in some cases, the strong electron-withdrawing nature of fluorine may not be as favorable for binding as the properties imparted by chlorine.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
To empirically determine and compare the bioactivity of chloro- and fluoro-phenoxyacetonitrile derivatives, a standardized antifungal susceptibility test is crucial. The following protocol outlines a broth microdilution assay, a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To determine the MIC of chloro- and fluoro-phenoxyacetonitrile derivatives against a target fungal pathogen (e.g., Botrytis cinerea).
Materials:
-
Test compounds (chloro- and fluoro-phenoxyacetonitrile derivatives)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Broth (PDB)
-
Fungal culture (Botrytis cinerea)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).
-
Serial Dilution:
-
Add 100 µL of PDB to all wells of a 96-well plate.
-
Add 100 µL of the stock solution to the first well of each row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation: Prepare a fungal spore suspension in PDB at a concentration of approximately 1 x 10^5 spores/mL.
-
Inoculation: Add 100 µL of the fungal inoculum to each well, except for the sterility control wells.
-
Controls:
-
Positive Control: Wells containing PDB and the fungal inoculum (no compound).
-
Negative Control: Wells containing PDB and the highest concentration of DMSO used (no fungus).
-
Sterility Control: Wells containing only PDB.
-
-
Incubation: Incubate the microplate at 25°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.
Conclusion and Future Directions
The comparative analysis of chloro- versus fluoro-phenoxyacetonitrile derivatives, while hampered by a lack of direct experimental data, suggests that the choice of halogen is a critical determinant of bioactivity. Based on trends from related compound classes, chloro-substituted derivatives may exhibit superior herbicidal and antifungal activity in many cases due to a favorable combination of size, polarizability, and lipophilicity. However, fluoro-substituted analogs should not be discounted, as their unique properties, such as enhanced metabolic stability, could be highly advantageous in specific applications.
It is imperative that future research endeavors include direct, side-by-side comparisons of chloro- and fluoro-phenoxyacetonitrile derivatives against a panel of relevant biological targets. Such studies, employing standardized assays as outlined above, will provide the much-needed quantitative data to establish definitive structure-activity relationships and guide the rational design of next-generation bioactive compounds.
References
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Available at: [Link]
-
Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products. MDPI. Available at: [Link]
-
The 2′,4′-Dichloro-chalcone Inhibits the In Vitro Growth and Pathogenicity of Fusarium tricinctum and Trichothecium roseum by Activating Cyanide-Resistant Respiration. MDPI. Available at: [Link]
-
Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. PubMed. Available at: [Link]
Sources
reference standard for 2-(2-Chloro-4-fluorophenoxy)acetonitrile analysis
An In-depth Technical Guide to the Reference Standard for 2-(2-Chloro-4-fluorophenoxy)acetonitrile Analysis
Defining the Reference Standard: Beyond the Label
In the absence of a United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standard, a reference standard for 2-(2-Chloro-4-fluorophenoxy)acetonitrile is defined as a highly purified and well-characterized material. The cornerstone of its qualification is the Certificate of Analysis (CoA), which should be scrutinized for the following key attributes:
-
Identity: Confirmation of the chemical structure.
-
Purity: Determined by a high-resolution quantitative technique.
-
Impurity Profile: Identification and quantification of any process-related or degradation impurities.
-
Volatile Content: Data on water content (e.g., by Karl Fischer titration) and residual solvents.
This guide will compare and contrast the primary analytical methodologies—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive characterization of this reference standard.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is an indispensable tool for the analysis of non-volatile, thermally labile compounds like 2-(2-Chloro-4-fluorophenoxy)acetonitrile. Its high resolving power makes it ideal for separating the main component from structurally similar impurities.
Rationale for Method Development:
The choice of a reversed-phase C18 column is a logical starting point due to the moderate polarity of the target molecule. Acetonitrile is selected as the organic modifier in the mobile phase due to its UV transparency and compatibility with mass spectrometry.[2] The inclusion of a small amount of acid (e.g., formic or acetic acid) can improve peak shape for phenolic compounds that might be present as impurities.[2]
Comparative HPLC Data
The following table illustrates a hypothetical comparison between two common C18 columns for the analysis of a 2-(2-Chloro-4-fluorophenoxy)acetonitrile reference standard, which may contain the starting material 2-Chloro-4-fluorophenol and a potential hydrolysis product 2-(2-Chloro-4-fluorophenoxy)acetic acid as impurities.
| Parameter | Column A: Standard C18 (5 µm, 4.6 x 250 mm) | Column B: Core-Shell C18 (2.7 µm, 4.6 x 100 mm) |
| Retention Time (Analyte) | 8.5 min | 4.2 min |
| Resolution (Analyte/Impurity 1) | 1.8 | 2.5 |
| Theoretical Plates | 12,000 | 25,000 |
| Backpressure | 1800 psi | 3500 psi |
| Solvent Consumption/Run | ~12 mL | ~6 mL |
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 2.7 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 30% B
-
1-7 min: 30% to 90% B
-
7-8 min: 90% B
-
8-8.1 min: 90% to 30% B
-
8.1-10 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to a final concentration of 0.5 mg/mL.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Gas Chromatography (GC): An Orthogonal Approach
GC is an excellent orthogonal technique to HPLC, particularly for identifying and quantifying volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC. This includes residual solvents and certain process-related impurities.
Rationale for Method Development:
A GC-MS system provides both quantitative data (from the Flame Ionization Detector - FID) and qualitative identification (from the Mass Spectrometer - MS). A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is a versatile choice for a wide range of compounds. The synthesis of 2-(2-Chloro-4-fluorophenoxy)acetonitrile likely involves a Williamson ether synthesis, suggesting potential impurities could include unreacted haloacetonitrile or the starting phenol.[3]
Comparative GC Data
This table compares a standard GC temperature program with a modified program designed to improve the resolution of early-eluting volatile impurities.
| Parameter | Standard Program (10 °C/min ramp) | Modified Program (5 °C/min initial ramp) |
| Analyte Retention Time | 12.8 min | 15.2 min |
| Resolution (Impurity 1/Impurity 2) | 1.3 | 2.1 |
| Run Time | 20 min | 25 min |
Detailed Experimental Protocol: GC-MS/FID
-
Instrumentation: GC system with a mass spectrometer and a flame ionization detector (using a splitter).
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 5 °C/min to 150 °C.
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.
-
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
FID Temperature: 300 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in acetone to a final concentration of 1 mg/mL.
Decision Tree for Method Selection
Caption: Selecting the appropriate analytical technique.
Trustworthiness Through Orthogonal Validation
The core of a self-validating system lies in the use of orthogonal methods. Purity results obtained from HPLC should be corroborated by GC. For instance, a purity value of 99.5% by HPLC area should align with the purity value determined by GC-FID, taking into account any non-volatile impurities that would not be observed by GC. Any significant discrepancy warrants further investigation into potential co-elutions or the presence of non-chromatophoric impurities.
Conclusion
For a research compound like 2-(2-Chloro-4-fluorophenoxy)acetonitrile, establishing a reliable reference standard is a foundational step for any subsequent research. This requires a multi-faceted analytical approach. By employing orthogonal techniques like HPLC and GC, explaining the rationale behind method choices, and meticulously documenting the results, researchers can build a robust and trustworthy data package for their standard. This diligence ensures the accuracy and reproducibility of all future experiments that rely on this critical reagent.
References
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants . Waters Corporation. [Link]
-
SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS . Shared Research Facilities. [Link]
-
Method 8033: Acetonitrile by Gas Chromatography with Nitrogen-Phosphorus Detection . U.S. Environmental Protection Agency. [Link]
-
A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC . DESWATER. [Link]
Sources
A Senior Application Scientist's Guide to GC-MS Analysis of Halogenated Phenoxyacetonitriles
For researchers, scientists, and drug development professionals, the precise and reliable analysis of halogenated phenoxyacetonitriles is of paramount importance. These compounds, often formed as disinfection byproducts (DBPs) in water treatment processes, are of growing concern due to their potential adverse health effects.[1][2][3] This guide provides an in-depth, technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of these compounds, grounded in scientific principles and practical, field-proven insights.
The Analytical Imperative: Why Halogenated Phenoxyacetonitriles Demand Scrutiny
Halogenated phenoxyacetonitriles are a class of emerging nitrogenous disinfection byproducts (N-DBPs) formed when disinfectants like chlorine react with natural organic matter and anthropogenic precursors in water sources.[1][4] Their structural similarity to other regulated DBPs and potential for toxicity necessitate robust analytical methods for their detection and quantification at trace levels. GC-MS has emerged as a powerful and widely used technique for this purpose due to its high sensitivity, selectivity, and ability to provide structural confirmation.[4][5]
This guide will navigate the nuances of GC-MS analysis for these specific compounds, moving beyond a simple recitation of steps to explain the underlying causality of methodological choices.
The Core of the Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
The synergy between gas chromatography's separation capabilities and mass spectrometry's identification power makes GC-MS an ideal platform for the analysis of halogenated phenoxyacetonitriles.
The "Why" Behind the Method: Principles of Separation and Detection
Gas Chromatography (GC): The fundamental principle of GC is the partitioning of analytes between a stationary phase (a high-boiling liquid coated on an inert solid support within a column) and a mobile phase (an inert gas, typically helium). The choice of the stationary phase is critical and is dictated by the polarity of the target analytes. For halogenated phenoxyacetonitriles, a low to mid-polarity column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, often provides excellent separation.[6] The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase.
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that serves as a chemical "fingerprint."[7][8]
The presence of halogens (chlorine and bromine) in the target molecules imparts a distinct isotopic pattern in the mass spectrum, which is a cornerstone of trustworthy identification.[7][8]
-
Chlorine: Has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance. This results in a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak for a compound containing one chlorine atom.[7]
-
Bromine: Possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This leads to a distinctive M+2 peak of almost equal intensity to the molecular ion peak for a compound with one bromine atom.[7][8]
This isotopic signature provides a high degree of confidence in the identification of halogenated compounds.
A Comparative Look at GC-MS Methodologies
The performance of a GC-MS method for halogenated phenoxyacetonitriles can be influenced by several factors, including the choice of injection technique, GC column, and MS detection mode. Below is a comparative summary of common approaches.
| Parameter | Method A: Splitless Injection with Full Scan MS | Method B: PTV Injection with Selected Ion Monitoring (SIM) | Method C: Derivatization with GC-MS/MS (MRM) |
| Injection Technique | Standard splitless injection at a constant high temperature. | Programmable Temperature Vaporization (PTV) with a temperature ramp. | Splitless injection. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane |
| MS Detection Mode | Full Scan (m/z 50-350) | Selected Ion Monitoring (SIM) of characteristic ions. | Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions. |
| Pros | - Simple to implement. - Provides a complete mass spectrum for qualitative analysis. | - Minimizes thermal degradation of labile compounds.[4] - Increased sensitivity compared to full scan. | - Highest sensitivity and selectivity. - Minimizes matrix interference. |
| Cons | - Lower sensitivity. - Potential for thermal degradation of analytes in the injector. | - Requires knowledge of the target analyte's mass spectrum. | - Requires derivatization, adding a step to sample preparation. - Method development is more complex. |
| Typical LODs | 0.5 - 2.0 µg/L | 0.05 - 0.5 µg/L | < 0.01 µg/L |
Causality Behind the Choices:
-
PTV Injection (Method B): For thermally sensitive compounds like some N-DBPs, a PTV injector is advantageous as it allows for a gentle temperature ramp, minimizing the risk of degradation that can occur in a consistently hot splitless injector.[4]
-
SIM and MRM (Methods B & C): By focusing the mass spectrometer on only the m/z values of interest, SIM and MRM modes significantly enhance the signal-to-noise ratio, leading to lower detection limits compared to collecting a full spectrum.[9]
-
Derivatization (Method C): While halogenated phenoxyacetonitriles are generally amenable to GC-MS analysis, derivatization can be employed to improve chromatographic peak shape and further increase sensitivity, especially for more polar analogues or when ultra-trace detection is required.[10][11]
The Workflow: From Sample to Result
A robust analytical method is a self-validating system. The following workflow for the analysis of halogenated phenoxyacetonitriles by GC-MS is designed to ensure accuracy and reproducibility.
Caption: A typical workflow for the GC-MS analysis of halogenated phenoxyacetonitriles.
Step-by-Step Experimental Protocol: A Field-Tested Approach
This protocol is based on a liquid-liquid extraction followed by GC-MS analysis, a widely accepted and robust method for the determination of haloacetonitriles in water samples.[4]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a 50 mL water sample in a separatory funnel, add a phosphate buffer to adjust the pH to between 4.8 and 5.5.[12]
-
Add 50 µL of a surrogate standard solution (e.g., a deuterated analogue) to monitor extraction efficiency.
-
Add 3 mL of methyl tert-butyl ether (MTBE) and shake vigorously for 2 minutes.[12]
-
Add 10 g of sodium chloride to salt out the organic phase and shake for another 10 minutes.[12]
-
Allow the layers to separate and collect the upper MTBE layer.
-
Dry the extract with anhydrous sodium sulfate and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add an internal standard (e.g., a compound not expected in the sample but with similar chemical properties) for quantification.
2. GC-MS Analysis:
-
GC System: Agilent 8890 GC (or equivalent)
-
Injector: PTV inlet
-
Injection Volume: 1 µL
-
PTV Program: Start at 40°C, ramp to 250°C at 200°C/min.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Program: 35°C for 5 min, ramp to 150°C at 5°C/min, then to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Mode: Full Scan (m/z 45-350) for initial identification, then switch to SIM mode for quantification using characteristic ions.
3. Data Analysis:
-
Identify the target halogenated phenoxyacetonitriles by their retention times and by comparing their mass spectra with a reference library.
-
Confirm the identity by examining the isotopic patterns for chlorine and/or bromine.[7]
-
Quantify the analytes using the internal standard method, constructing a calibration curve from standards of known concentrations.
Broader Perspectives: GC-MS in the Context of Other Analytical Techniques
While GC-MS is a powerful tool, it is essential to understand its place within the broader landscape of analytical instrumentation.
Caption: Decision tree for selecting an analytical method for halogenated phenoxyacetonitriles.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): For non-volatile or thermally labile analogues, HPLC-MS/MS is a viable alternative. It separates compounds based on their polarity in a liquid phase and can offer excellent sensitivity and selectivity.
-
Gas Chromatography with other detectors (FID/ECD): For routine monitoring where the identity of the target compounds is well-established, GC with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) can be a more cost-effective option. The ECD is particularly sensitive to halogenated compounds. However, these detectors do not provide the same level of structural confirmation as MS.
Conclusion: A Path Forward for Accurate Analysis
The GC-MS analysis of halogenated phenoxyacetonitriles is a nuanced task that requires a deep understanding of the analytical principles and the specific challenges posed by these compounds. By carefully selecting sample preparation techniques, injection methods, and MS detection modes, researchers can achieve the low detection limits and high confidence in identification necessary to assess the occurrence and potential risks of these emerging DBPs. This guide provides a framework for developing and implementing robust and reliable GC-MS methods, empowering scientists to generate high-quality data that can inform public health decisions and advance our understanding of water quality.
References
- U.S. Environmental Protection Agency. (2006). Stage 2 Disinfectants and Disinfection Byproducts Rule.
-
Shimadzu. (n.d.). Quantification of 8 Disinfection Byproducts from Water by Liquid-Liquid Extraction and Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
- Shared Research Facilities. (2014). Sample Preparation Guide for Synthetic Organic Chemicals.
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
- Farré, M. J., et al. (2018). Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry.
- Thermo Fisher Scientific. (n.d.). Fast determination of oxyhalides and bromide in drinking water using a compact ion chromatography system coupled with a single quadrupole mass spectrometer.
- Water Research Foundation. (2011). Analytical Methods for Predicted DBPs of Probable Toxicological Significance.
- Garrido, Y., et al. (2021). Strategies for mitigating chlorinated disinfection byproducts in wastewater treatment plants - current.
- Postigo, C., & Richardson, S. D. (2020). Advances in the analysis of disinfection by-products with mass spectrometry: Sample preparation and target/non-target screening. TrAC Trends in Analytical Chemistry, 128, 115933.
- Lin, H. M., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237-245.
- Al-Otoum, F., et al. (2024). Assessing the Health Impact of Disinfection Byproducts in Drinking Water.
- Nieuwenhuijsen, M. J., et al. (2009). Chlorination Disinfection By-Products in Drinking Water and Congenital Anomalies: Review and Meta-Analyses. Environmental Health Perspectives, 117(10), 1486-1493.
- Aktaş, A. H. (2008). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 20(5), 3461-3466.
- Buchholz, K. D., & Pawliszyn, J. (1994). Optimization of solid-phase microextraction conditions for determination of phenols. Analytical Chemistry, 66(1), 160-167.
- Jibril, M. B., et al. (2014). Occurrence and Levels of Acetonitriles as Emerging Disinfection By-Products in a Community Drinking Water Supply. The Pacific Journal of Science and Technology, 15(2), 313-322.
- Bruker. (2014). Analysis of Potential Genotoxic Impurities in the Drug Development Process Using GC-MS/MS.
- Busch, K. L., et al. (1979). Negative ion mass spectra of some polychlorinated 2-phenoxyphenols. Biomedical Mass Spectrometry, 6(4), 157-161.
- Shishov, A., et al. (2021).
- Thermo Fisher Scientific. (n.d.). Speciation of Bromine Compounds in Ozonated Drinking Water using Ion Chromatography and Inductively Coupled Plasma Mass Spectrometry.
- Al-Qaim, F. F., et al. (2012). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis.
- Thermo Fisher Scientific. (n.d.).
- Irsa, A. P., & Friedman, L. (1958). MASS SPECTRA OF HALOGEN FLUORIDES. Journal of Inorganic and Nuclear Chemistry, 6(2), 77-90.
-
Swansea University. (2020, July 6). Mass Spec 3f Halogenoalkanes [Video]. YouTube. [Link]
- Li, H., et al. (2019). Determination of Phenoxy Acid Herbicides in Cereals Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Food Protection, 82(7), 1160-1165.
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- 4. Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
